Thiol-PEG12-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O12S/c25-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37/h25,37H,1-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDOXXCDBBDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Thiol-PEG12-alcohol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Thiol-PEG12-alcohol (HS-(CH₂CH₂O)₁₂-OH) is a heterobifunctional polyethylene glycol (PEG) linker that has garnered significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a reactive thiol group at one terminus and a hydroxyl group at the other, separated by a 12-unit PEG spacer, offers a versatile platform for the covalent modification of various substrates. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound is a valuable tool for researchers due to its defined molecular weight, solubility, and specific reactivity of its terminal functional groups. The hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, while the terminal thiol and alcohol groups provide handles for a variety of conjugation chemistries.
| Property | Value | Reference(s) |
| Synonyms | HS-PEG12-OH, Mercapto-PEG12-alcohol | [1] |
| Molecular Formula | C₂₄H₅₀O₁₂S | [1] |
| Molecular Weight | 562.71 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, protect from moisture and light |
Applications and Experimental Protocols
The dual functionality of this compound makes it suitable for a range of applications, from modifying metal surfaces to constructing complex bioconjugates for targeted therapies.
Surface Modification of Nanoparticles
The thiol group of this compound exhibits a strong affinity for noble metal surfaces, such as gold and silver, forming stable self-assembled monolayers (SAMs). This property is extensively used to functionalize nanoparticles, enhancing their stability, biocompatibility, and providing a scaffold for further modifications.
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a general method for the surface modification of citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water or PBS. The final concentration will depend on the desired surface coverage and the concentration of the AuNP solution.
-
Incubation: Add the this compound solution to the citrate-stabilized AuNP solution. A typical molar ratio of this compound to AuNPs can range from 1,000:1 to 10,000:1 to ensure complete surface coverage.
-
Reaction: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle agitation. This allows for the displacement of the citrate ions by the thiol groups.
-
Purification: To remove excess, unbound this compound, centrifuge the solution. The speed and duration of centrifugation will depend on the size of the nanoparticles. For example, for 15-20 nm AuNPs, centrifugation at 12,000 x g for 20 minutes is often sufficient.
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.
-
Characterization: The functionalized AuNPs can be characterized by techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and zeta potential measurements (to assess changes in surface charge). The number of PEG chains per nanoparticle can be quantified using methods like thermogravimetric analysis (TGA) or inductively coupled plasma mass spectrometry (ICP-MS).
Logical Workflow for Nanoparticle Functionalization
Bioconjugation
The hydroxyl group of this compound can be activated or modified to react with various functional groups on biomolecules, such as amines on proteins and antibodies. This allows for the covalent attachment of the PEG linker to these biological entities, a process known as PEGylation, which can improve their solubility, stability, and pharmacokinetic properties.
Experimental Protocol: Conjugation to a Protein via Amine Coupling (Two-Step)
This protocol outlines a general procedure for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues). This is a two-step process involving the activation of the hydroxyl group to a reactive ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound and a slight molar excess of DSC in anhydrous DMF.
-
Add 2-3 equivalents of TEA or DIPEA to the solution to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
The resulting Thiol-PEG12-NHS ester can be used directly or purified by flash chromatography.
Step 2: Conjugation to the Protein
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer that does not contain primary amines (e.g., PBS).
-
Add the activated Thiol-PEG12-NHS ester solution to the protein solution. A molar excess of the PEG linker (e.g., 5-20 fold) is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.
-
Purify the resulting PEGylated protein from excess reagents and unconjugated protein using size-exclusion chromatography.
-
Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry.
Drug Delivery: PROTAC Synthesis
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal orientation of the two ligands for the formation of a stable ternary complex.
Experimental Protocol: General Strategy for PROTAC Synthesis
This protocol provides a generalized workflow for synthesizing a PROTAC using this compound as a linker. This typically involves a multi-step synthesis where the linker is sequentially coupled to the target protein ligand and the E3 ligase ligand.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group for conjugation (e.g., a carboxylic acid or an alkyne)
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., an amine or an azide)
-
Appropriate coupling reagents (e.g., HATU, DIPEA for amide bond formation; copper(I) catalyst for click chemistry)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., flash chromatography, preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Functionalization of this compound: One of the terminal groups of this compound is reacted with either the target protein ligand or the E3 ligase ligand. For example, the hydroxyl group can be activated and reacted with an amine-containing ligand to form a stable amide bond.
-
Purification: The resulting mono-conjugated product is purified to remove unreacted starting materials.
-
Second Conjugation: The remaining free functional group on the PEG linker (the thiol group in this example) is then reacted with the second ligand. For instance, the thiol group can react with a maleimide-functionalized ligand via a Michael addition reaction.
-
Final Purification: The final PROTAC molecule is purified using preparative HPLC.
-
Characterization: The identity and purity of the synthesized PROTAC are confirmed using LC-MS and NMR spectroscopy.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Quantitative Data
| Parameter | Value/Range | Notes |
| Reactivity of Thiol Group | High reactivity towards maleimides at pH 6.5-7.5 | The reaction kinetics can be influenced by factors such as pH, buffer composition, and the specific maleimide derivative used. |
| Reactivity of Hydroxyl Group | Requires activation for reaction with amines | Can be converted to more reactive groups like NHS esters or tosylates for efficient conjugation. |
| Stability of Thiol Group | Prone to oxidation to disulfides | Solutions should be freshly prepared and stored under an inert atmosphere to minimize oxidation. |
| Grafting Density on AuNPs (15 nm) | ~0.3 - 4 PEG/nm² | The grafting density is dependent on the PEG chain length, with shorter chains generally resulting in higher densities. |
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure and dual functionality enable a wide range of applications, from the creation of stable and biocompatible nanomaterials to the synthesis of innovative therapeutics like PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors. As with any chemical reagent, it is crucial to handle and store this compound appropriately to ensure its stability and reactivity. Further optimization of the provided protocols may be necessary depending on the specific application and the nature of the substrates involved.
References
Thiol-PEG12-alcohol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Thiol-PEG12-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's structure, chemical properties, and its application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Chemical Properties
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal thiol (-SH) group and a terminal alcohol (-OH) group, separated by a 12-unit PEG chain. This structure imparts unique properties, including enhanced solubility and biocompatibility, making it an ideal linker for various bioconjugation applications.
The chemical formula for this compound is C24H50O12S .
Molecular Structure:
HS-(CH2CH2O)12-CH2CH2-OH
The thiol group offers a reactive handle for conjugation to various electrophilic moieties, most notably maleimides, to form stable thioether bonds. The alcohol group provides a secondary site for further chemical modification or attachment to other molecules of interest.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various supplier specifications.
| Property | Value |
| Chemical Formula | C24H50O12S |
| Molecular Weight | 562.71 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
General Protocol for Conjugation of this compound to a Maleimide-Containing Molecule
This protocol outlines a general procedure for the conjugation of this compound to a protein or other molecule containing a maleimide group. This is a common application in the synthesis of bioconjugates and PROTACs.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).
-
Preparation of Maleimide-Functionalized Molecule: Dissolve the maleimide-containing molecule in the conjugation buffer to a known concentration.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the solution of the maleimide-functionalized molecule. The reaction mixture should be gently mixed and allowed to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching the Reaction: To consume any unreacted maleimide groups, add a quenching reagent in slight excess (e.g., 2-fold molar excess over the initial maleimide concentration) and incubate for an additional 30 minutes at room temperature.
-
Purification: The resulting conjugate can be purified from excess this compound and quenching reagent using an appropriate method such as size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: The final conjugate should be characterized by techniques such as SDS-PAGE (for proteins), mass spectrometry, and HPLC to confirm successful conjugation and purity.
Visualization of Logical Workflow
The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: Logical workflow for the two-step synthesis of a PROTAC molecule.
The provided DOT script generates a diagram illustrating the sequential conjugation steps in PROTAC synthesis. The first step involves the reaction of the thiol group of the PEG linker with the maleimide group on the Protein of Interest (POI) ligand. The resulting intermediate is then reacted with the E3 ligase ligand via the alcohol terminus of the PEG linker to form the final PROTAC molecule. This visual representation clarifies the role of this compound as a central bridge in constructing these complex therapeutic agents.
In-Depth Technical Guide: Synthesis and Characterization of Thiol-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thiol-PEG12-alcohol (HS-(CH₂)₂-(O(CH₂)₂)₁₁-OH), a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details a robust synthetic protocol, purification methodologies, and in-depth characterization techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available PEG12-diol. The first step involves the selective activation of one hydroxyl group, followed by a nucleophilic substitution to introduce the thiol functionality. A common and effective method involves the monotosylation of the PEG12-diol, followed by displacement of the tosyl group with a thiolating agent. An alternative route involves the use of a protected thiol, such as a thioacetate, which is later deprotected to yield the free thiol.
Experimental Protocol: Two-Step Synthesis from PEG12-diol
This protocol is adapted from a general method for the synthesis of α-thiol-ω-hydroxyl PEGs.[1]
Step 1: Monotosylation of PEG12-diol
A solution of PEG12-diol (1 equivalent) in a mixture of dichloromethane (DCM) and pyridine at a 3:1 ratio is cooled to 0°C. p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents) is added portionwise over 30 minutes. The reaction is stirred at 0°C for 2 hours and then at room temperature overnight. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude α-tosyl-ω-hydroxyl PEG12.
Step 2: Synthesis of α-thiol-ω-hydroxyl PEG12
The crude α-tosyl-ω-hydroxyl PEG12 (1 equivalent) from the previous step is dissolved in distilled water. Sodium hydrosulfide (NaSH, 10 equivalents) is added, and the solution is stirred under an argon atmosphere for 6 hours at room temperature, followed by 2 hours at 60°C.[1] The reaction mixture is then neutralized to pH 7 by the slow addition of 1M HCl. The product is extracted with DCM (3 x 50 mL). The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by column chromatography.
Purification
Purification of the crude this compound is performed using silica gel flash column chromatography.[2][3][4] Given the polar nature of the product, a polar solvent system is required. A gradient elution is often effective, starting with a less polar mobile phase and gradually increasing the polarity. A common solvent system for the purification of polar compounds on silica gel is a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate and ethanol. The fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the final product as a colorless oil or waxy solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the presence of the key functional groups and the PEG backbone.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the different types of protons in the molecule. The characteristic signals for this compound are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~1.57 | triplet | -SH |
| ~2.66 | triplet | -CH ₂-SH |
| ~3.62 | singlet (broad) | PEG backbone (-O-CH ₂-CH ₂-O-) |
Note: The chemical shifts are based on data for a similar α-thiol-ω-hydroxyl PEG and may vary slightly. The broad singlet at ~3.62 ppm corresponds to the repeating ethylene glycol units. The integration of this peak relative to the terminal groups can be used to confirm the PEG chain length.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for this compound are:
| Chemical Shift (δ, ppm) | Assignment |
| ~24.48 | -C H₂-SH |
| ~61.93 | -C H₂-OH |
| ~70.78 | PEG backbone (-O-C H₂-C H₂-O-) |
| ~72.19 | PEG backbone (-O-C H₂-C H₂-O-) |
| ~72.78 | PEG backbone (-O-C H₂-C H₂-O-) |
Note: The chemical shifts are based on data for a similar α-thiol-ω-hydroxyl PEG and may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used ionization technique for PEG compounds.
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₅₀O₁₂S |
| Molecular Weight | 562.71 g/mol |
| Observed Mass (m/z) | [M+Na]⁺ ≈ 585.70 |
Note: The observed mass is often in the form of an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺) due to the nature of ESI-MS analysis of PEG compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized this compound. Reversed-phase HPLC (RP-HPLC) is a common method for analyzing PEG derivatives.
| Parameter | Description |
| Column | C18 stationary phase |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid. |
| Detection | UV detector (if the molecule has a chromophore), Evaporative Light Scattering Detector (ELSD), or coupled to a mass spectrometer (LC-MS). |
| Expected Result | A single major peak indicating a high degree of purity. |
Visualizing the Workflow and Structure
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of this compound from PEG12-diol.
Caption: A simplified workflow for the synthesis of this compound.
Characterization Logic
The characterization process follows a logical progression to confirm the structure and purity of the final product.
Caption: The logical flow of the characterization process for this compound.
References
An In-depth Technical Guide to Thiol-PEG12-alcohol Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for the use of Thiol-PEG12-alcohol in bioconjugation. This versatile linker is instrumental in the development of advanced therapeutics, diagnostics, and research tools.
Core Mechanism of Action: Thiol-Reactive Bioconjugation
This compound is a heterobifunctional linker composed of a terminal thiol (-SH) group, a flexible 12-unit polyethylene glycol (PEG) spacer, and a terminal alcohol (-OH) group. The primary mechanism of action revolves around the high reactivity of the thiol group towards specific functional groups on biomolecules, enabling covalent bond formation. The PEG spacer enhances the solubility and stability of the resulting conjugate, while the terminal alcohol group offers a site for further chemical modification.[1]
The most prevalent bioconjugation strategy involving thiol groups is their reaction with maleimides. This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable thioether bond.[2][3] This specificity for thiols, typically from cysteine residues in proteins, makes it a cornerstone of site-specific bioconjugation.[3]
However, the stability of the resulting thiosuccinimide linkage can be a critical factor, as it is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[4] This can lead to the premature cleavage of the conjugate in vivo. Strategies to mitigate this instability include the hydrolysis of the succinimide ring or the use of alternative, more stable thiol-reactive moieties.
Other thiol-reactive functional groups include haloacetamides and vinyl sulfones, which also form stable thioether bonds, and pyridyl disulfides, which create a reversible disulfide linkage.
Quantitative Data on Thiol-Maleimide Bioconjugation
The efficiency and stability of bioconjugation are critical parameters. The following tables summarize key quantitative data related to the kinetics and stability of thiol-maleimide reactions.
Table 1: Reaction Kinetics of Maleimide Derivatives with Thiols
| Maleimide Derivative | Thiol Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| N-ethylmaleimide (NEM) | Glutathione | 7.4 | 25 | Not explicitly stated, but reaction is rapid | |
| N-phenylmaleimide (NPM) | Glutathione | 7.4 | 25 | Not explicitly stated, but reaction is rapid | |
| 2,3-Dimethylmaleimide | Glutathione | 7.4 | 25 | Slower than NEM and NPM due to steric hindrance |
Note: The table illustrates the relative reactivity of different maleimides. Specific rate constants can vary depending on the exact reaction conditions and the nature of the thiol-containing molecule.
Table 2: Stability of Thioether Linkages in the Presence of Glutathione
| Maleimide-Thiol Adduct | Glutathione Concentration | pH | Temperature (°C) | Half-life of Conjugate | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Physiological | 7.4 | 37 | 3.1 - 18 hours | |
| N-phenylmaleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Physiological | 7.4 | 37 | 3.1 - 18 hours | |
| N-aminoethylmaleimide (NAEM) - 4-mercaptophenylacetic acid (MPA) | Physiological | 7.4 | 37 | 3.1 - 18 hours | |
| N-ethylmaleimide (NEM) - N-acetylcysteine | Physiological | 7.4 | 37 | 20 - 80 hours |
Note: The stability of the thioether bond is highly dependent on the structure of both the maleimide and the thiol-containing molecule, as well as the surrounding environment.
Experimental Protocols
This section provides detailed methodologies for key experiments involving thiol-PEGylation and the characterization of the resulting conjugates.
General Protocol for Protein PEGylation with a Thiol-Reactive PEG
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG derivative, which is analogous to the reaction with this compound where the biomolecule would be maleimide-activated.
Materials:
-
Cysteine-containing protein
-
Maleimide-activated PEG (e.g., MM(PEG)12 from Thermo Fisher Scientific)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA to prevent disulfide bond formation.
-
Quenching Solution: L-cysteine or β-mercaptoethanol (100-fold molar excess over the PEG-maleimide reagent).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Degassing equipment (optional, for oxygen-sensitive proteins).
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. It is not necessary to remove TCEP before adding the maleimide reagent. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent.
-
-
PEGylation Reaction:
-
Immediately before use, dissolve the maleimide-activated PEG in the reaction buffer to a concentration of 10-20 mM.
-
Add the dissolved PEG-maleimide reagent to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring. Protect the reaction from light if using a fluorescently labeled PEG.
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching solution and incubate for 15-30 minutes at room temperature. This will react with any excess PEG-maleimide.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the conjugate.
-
Characterization of PEGylated Proteins by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the characterization of PEGylated proteins.
Materials:
-
HPLC system with a C4 or C18 reverse-phase column.
-
Mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Post-column addition of a charge-stripping agent (optional): Triethylamine (TEA) or diethylmethylamine (DEMA) solution.
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
-
HPLC Separation:
-
Inject the sample onto the reverse-phase column.
-
Elute the protein and its PEGylated forms using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
If using a post-column addition, mix the eluent with the charge-stripping agent via a T-junction before it enters the mass spectrometer. This can simplify the mass spectra of large, polydisperse PEGs by reducing the charge states.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the unmodified protein and the different PEGylated species (mono-, di-, tri-PEGylated, etc.).
-
The mass difference between peaks will correspond to the mass of the attached PEG moiety. The heterogeneity of the PEG will be visible as a distribution of masses around the average molecular weight of the PEG.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for protein PEGylation.
Caption: Thiol-Maleimide Michael addition reaction.
Caption: Instability of thioether linkage via retro-Michael reaction.
References
- 1. Thiol-PEG-Alcohol | AxisPharm [axispharm.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, detailing their core features, common chemistries, and pivotal role in modern bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of these versatile molecules.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol engineered with two different reactive functional groups at each terminus.[1] This "X-PEG-Y" structure allows for the sequential and specific covalent linkage of two distinct molecular entities, such as a drug and a targeting antibody.[2][3][4] The PEG chain itself is not merely a spacer; it imparts critical physicochemical properties to the resulting conjugate. These properties include enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles, making these linkers indispensable tools in advanced therapeutic design.[2]
The dual-reactivity design is fundamental to their utility, enabling precise control over the conjugation process and minimizing the formation of undesirable homodimers. This precision is crucial in the development of complex biotherapeutics like antibody-drug conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles.
Caption: General structure of a heterobifunctional PEG linker.
Core Features and Advantages
The incorporation of a PEG spacer between two different reactive moieties confers several beneficial properties:
-
Dual Reactivity : Allows for the specific and sequential conjugation of two different molecules, providing precise control over the final construct.
-
Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs or peptides, improving their bioavailability.
-
Reduced Immunogenicity : PEG chains can shield the conjugated molecule (e.g., a protein therapeutic) from the host's immune system, reducing the risk of an immune response and rapid clearance.
-
Improved Pharmacokinetics : PEGylation is known to increase the hydrodynamic volume of molecules, which can prolong their circulation half-life by reducing renal clearance and protecting them from enzymatic degradation.
-
Customizable Length : PEG linkers are available in various discrete lengths (e.g., PEG4, PEG8, PEG12) or as polydisperse mixtures of defined molecular weights. This allows for fine-tuning the distance between the two conjugated molecules to optimize biological activity and steric hindrance.
-
Biocompatibility : PEG is well-established as a non-toxic and biocompatible polymer, making it suitable for in vivo applications.
Common Functional Groups and Ligation Chemistries
The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups. The choice of chemistry depends on the available functional groups on the target biomolecules (e.g., amines on lysine residues, thiols on cysteine residues).
| Functional Group | Reacts With | Resulting Bond | Common Applications & Notes |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Most common method for labeling proteins on lysine residues. Reaction is efficient at pH 7-9. |
| Maleimide | Sulfhydryls/Thiols (-SH) | Thioether | Highly specific reaction for cysteine residues. Stable, non-cleavable bond formed. |
| Azide (-N₃) | Alkynes, DBCO, BCN | Triazole | Used in "click chemistry" and "copper-free click chemistry." Bioorthogonal and highly specific. |
| Alkyne (-C≡CH) | Azides (-N₃) | Triazole | Partner to azides in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions. |
| DBCO / DIBO | Azides (-N₃) | Triazole | Strain-promoted alkynes for copper-free click chemistry, ideal for live-cell applications. |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | Requires activation with carbodiimides like EDC to react with amines. |
| Amine (-NH₂) | NHS Esters, Carboxylic Acids | Amide | Can be used for conjugation to activated carboxyl groups or NHS esters. |
| Thiol (-SH) | Maleimides, Pyridyl Disulfides | Thioether, Disulfide | Can form stable thioether bonds or cleavable disulfide bonds. |
Key Applications in Drug Development
ADCs are a class of targeted therapeutics that combine a monoclonal antibody with a potent cytotoxic drug. Heterobifunctional PEG linkers are pivotal in ADC construction, connecting the antibody to the drug payload. The PEG component enhances the ADC's solubility and stability, improves its pharmacokinetic profile, and can influence the drug-to-antibody ratio (DAR).
References
An In-depth Technical Guide on the Role of the Thiol Group in PEGylation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, has become a cornerstone in drug development. This modification can enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals by increasing their hydrodynamic size, shielding them from proteolytic enzymes and the immune system, and ultimately extending their circulation half-life. Among the various chemical strategies for PEGylation, targeting the thiol group of cysteine residues offers a highly selective and efficient approach for site-specific modification. This guide delves into the core principles of thiol-mediated PEGylation, providing a comprehensive overview of the chemistry, experimental considerations, and quantitative data to aid researchers in this field.
The Chemistry of Thiol-Reactive PEGylation
The primary advantage of targeting thiol groups lies in the relatively low abundance and accessibility of free cysteine residues on the surface of most proteins.[1][2] Many cysteines are involved in disulfide bonds, rendering them unreactive to thiol-specific reagents.[1] This inherent scarcity allows for precise, site-specific PEGylation, often achieved by genetically engineering a single free cysteine at a desired location on the protein.[1][3]
The most prevalent chemical reaction for thiol PEGylation is the Michael addition of a thiol to a maleimide-functionalized PEG (PEG-maleimide). This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. The reaction proceeds through the nucleophilic attack of the thiolate anion on the double bond of the maleimide ring, forming a stable thioether bond.
Other thiol-reactive PEG derivatives include:
-
PEG-vinylsulfone: Reacts with thiols to form a stable thioether linkage.
-
PEG-iodoacetamide: Reacts with free thiols via nucleophilic substitution, also creating a stable thioether bond.
-
PEG-orthopyridyl disulfide (OPSS): Reacts with sulfhydryl groups to form a disulfide bond, which is stable except in a reducing environment.
Quantitative Data in Thiol-PEGylation
The efficiency and stability of thiol-PEGylation are critical parameters in the development of bioconjugates. The following tables summarize key quantitative data related to thiol-maleimide reactions.
Table 1: Reaction Kinetics of Thiol-Maleimide Conjugation
| Parameter | Value/Condition | Reference |
|---|---|---|
| Optimal pH Range | 6.5 - 7.5 | |
| Reaction Rate (vs. Amines at neutral pH) | ~1,000 times faster | |
| Typical Reaction Time | Minutes to hours |
| Gelation Time (PEG-4MAL Hydrogel) | ~1–5 minutes | |
Table 2: Stability of Thioether and Thiosuccinimide Linkages
| Linkage Type | Stability Characteristic | Reference |
|---|---|---|
| Thioether (from Maleimide) | Generally stable under physiological conditions | |
| Thiosuccinimide (from Maleimide) | Can be reversible, slow elimination under biological conditions | |
| Thioether (from Vinylsulfone/Iodoacetamide) | Stable |
| Disulfide (from OPSS) | Stable, but cleavable in a reducing environment | |
Table 3: PEGylation Efficiencies and Bioactivities of PEGylated GM-CSF Cysteine Analogs
| GM-CSF Analog | PEG Size (kDa) | PEGylation Efficiency (%) | EC50 (pg/ml) |
|---|---|---|---|
| *-1C | 5 | 45 | 96 ± 5 |
| A1C | 5 | 55 | 115 ± 4 |
| A3C | 5 | 62 | 106 ± 3 |
| A3C | 10 | 70 | Not Reported |
Data extracted from a study on site-specific PEGylation of engineered cysteine analogs of recombinant human granulocyte-macrophage colony-stimulating factor.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible thiol-PEGylation. Below are generalized protocols for key experimental steps.
1. Reduction of Disulfide Bonds (if necessary)
For proteins where target cysteines are involved in disulfide bonds, a reduction step is necessary prior to PEGylation.
-
Materials:
-
Protein solution
-
Degassed buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the protein in a degassed buffer to a concentration of 1-10 mg/mL in a plastic vial.
-
Add a molar excess of TCEP (e.g., 100-fold) to the protein solution to reduce disulfide bonds.
-
Flush the vial with an inert gas, seal it, and incubate for 20 minutes at room temperature.
-
2. Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-activated PEG to a protein containing free cysteine residues.
-
Materials:
-
Reduced and purified protein solution in conjugation buffer (e.g., PBS, pH 7.2-7.4, degassed)
-
Maleimide-activated PEG dissolved in a suitable solvent (e.g., DMSO or DMF)
-
-
Procedure:
-
Prepare the protein solution in the conjugation buffer.
-
Prepare the maleimide-PEG solution. It is recommended to allow the vial of maleimide-activated dye to warm to room temperature before opening.
-
Add the maleimide-PEG solution to the protein solution. A molar excess of the PEG reagent is typically used.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a thiol-containing compound (e.g., cysteine or 2-mercaptoethanol) to consume any unreacted maleimide groups.
-
3. Purification of the PEGylated Protein
After the conjugation reaction, the PEGylated protein must be purified from unreacted PEG, un-PEGylated protein, and other reaction components.
-
Methods:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
4. Characterization of the PEGylated Protein
Thorough characterization is essential to confirm the success of PEGylation and to assess the quality of the final product.
-
Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and the degree of PEGylation.
-
UV/Vis Spectroscopy: To quantify protein concentration.
-
Circular Dichroism (CD): To assess changes in the secondary and tertiary structure of the protein.
-
In vitro bioassays: To determine the biological activity of the PEGylated protein.
-
Visualizing Key Processes and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in thiol-PEGylation.
References
An In-depth Technical Guide to the Solubility and Stability of Thiol-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Thiol-PEG12-alcohol (HS-(CH₂)₁₂-(OCH₂CH₂)₁₁-OH), a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in the synthesis of complex biomolecules.
Executive Summary
This compound is a valuable chemical tool characterized by a terminal thiol group for conjugation to specific biomolecules or surfaces, a hydrophilic 12-unit polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation, and a terminal hydroxyl group for further derivatization. This guide details its solubility in various aqueous and organic solvents and examines its stability profile with a focus on oxidative and hydrolytic degradation pathways. Detailed experimental protocols for assessing these properties are provided, along with visualizations of relevant workflows and pathways to aid in the practical application of this versatile linker.
Solubility Profile
The solubility of this compound is dictated by its amphiphilic nature, possessing both a hydrophobic dodecyl chain and a hydrophilic PEG chain. The PEG component significantly enhances its solubility in aqueous media and a variety of organic solvents.
Quantitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published, the following table provides estimated solubility values based on the known properties of similar long-chain alkyl-PEG compounds and general characteristics of PEGylated molecules. These values should be considered as a guide and may vary depending on the specific purity and isomeric distribution of the material.
| Solvent/Buffer System | Chemical Class | Estimated Solubility (mg/mL) | Notes |
| Deionized Water | Aqueous | > 100 | The hydrophilic PEG chain imparts excellent water solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | > 100 | Highly soluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Readily soluble. |
| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Readily soluble. |
| Dichloromethane (DCM) | Chlorinated | > 100 | Good solubility. |
| Chloroform | Chlorinated | > 100 | Good solubility. |
| Ethanol | Polar Protic | ~50-100 | Moderately soluble. |
| Methanol | Polar Protic | ~50-100 | Moderately soluble. |
| Toluene | Non-polar Aromatic | < 10 | Limited solubility. |
| Diethyl Ether | Ether | < 1 | Poorly soluble to insoluble. |
Stability Characteristics
The stability of this compound is primarily influenced by the reactivity of the terminal thiol group and the chemical stability of the PEG backbone.
Oxidative Stability
The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide-bonded dimer. This process is accelerated by exposure to air (oxygen), elevated temperatures, and higher pH, which promotes the formation of the more reactive thiolate anion. For long-term storage, it is recommended to keep this compound as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen)[1][2]. Solutions should be freshly prepared or stored under inert gas at low temperatures for short periods.
Hydrolytic Stability
The poly(ethylene glycol) backbone consists of stable ether linkages that are resistant to hydrolysis under a wide range of pH conditions, from acidic to basic[3]. Therefore, hydrolytic degradation of the PEG chain is not a significant concern under typical experimental and physiological conditions.
Storage Recommendations
For optimal stability and to prevent oxidation of the thiol group, the following storage conditions are recommended[1][2]:
-
Solid Form: Store at -20°C, desiccated, and under an inert atmosphere.
-
In Solution: Prepare solutions fresh for use. If short-term storage is necessary, degas the solvent and store the solution under an inert atmosphere at 2-8°C for no more than a few days. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following sections provide detailed methodologies for the assessment of the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or ¹H NMR for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully centrifuge the vials at a sufficient speed and duration to pellet all undissolved material.
-
Withdraw a known volume of the supernatant, taking care not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or ¹H NMR method with a proper calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Stability Assessment (Thiol Oxidation via Ellman's Assay)
This protocol monitors the stability of the thiol group over time by quantifying the free thiol content using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
Materials:
-
This compound solution in the buffer of interest (e.g., PBS, pH 7.4)
-
DTNB stock solution (4 mg/mL in DMSO)
-
Reaction buffer (0.1 M phosphate buffer, 1 mM EDTA, pH 8.0)
-
UV-Vis spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired buffer.
-
Incubate the solution under the desired test conditions (e.g., room temperature, 37°C, exposure to air).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the this compound solution.
-
In a 96-well plate or cuvette, add a volume of the reaction buffer.
-
Add a small volume of the DTNB stock solution.
-
Add the aliquot of the this compound solution to initiate the reaction. The final volume should be consistent across all samples.
-
Mix and incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm. Use a blank containing the reaction buffer and DTNB.
-
Calculate the concentration of free thiol using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.
-
Plot the concentration of free thiol versus time to determine the rate of oxidation.
Visualizations
Application in PROTACs: The Ubiquitin-Proteasome System
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC within the ubiquitin-proteasome pathway.
Caption: Mechanism of action for a PROTAC utilizing the ubiquitin-proteasome system.
Experimental Workflow: Solubility and Stability Assessment
The following diagram outlines the logical flow for determining the key physicochemical properties of this compound.
Caption: Workflow for determining the solubility and oxidative stability of this compound.
References
Thiol-PEG12-alcohol as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[1] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.
This guide focuses on a specific PEG-based linker, Thiol-PEG12-alcohol , providing a comprehensive overview of its structure, synthesis, and application in the development of potent and selective protein degraders.
Core Concepts: The Function of this compound in PROTACs
This compound is a heterobifunctional linker featuring a thiol (-SH) group at one end and a primary alcohol (-OH) group at the other, connected by a 12-unit polyethylene glycol chain. This structure provides a flexible and hydrophilic spacer to connect the POI-binding ligand and the E3 ligase ligand.
The key functionalities of the this compound linker are:
-
Thiol Group (-SH): This nucleophilic group can react with various electrophilic functionalities on a ligand, such as maleimides, haloacetamides, or activated esters, to form a stable covalent bond.
-
Alcohol Group (-OH): The primary alcohol can be activated or converted into other functional groups (e.g., tosylate, mesylate, or carboxylic acid) to facilitate conjugation with the second ligand.
-
PEG12 Chain: The 12-unit PEG chain provides a significant degree of spatial separation between the two ligands, allowing for optimal orientation within the ternary complex. Its hydrophilic nature can enhance the solubility and permeability of the final PROTAC molecule.
Quantitative Data on PROTACs with PEG12 Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes available data for a PROTAC utilizing a PEG12 linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line |
| DBt-5 | BTK | DCAF1 binder | PEG-12 | 55 nM | >90% | TMD8 |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a Heterobifunctional PEG Linker
This protocol outlines a general two-step approach for synthesizing a PROTAC using a warhead (POI ligand) with a reactive group and an E3 ligase ligand with a nucleophilic handle, connected by a heterobifunctional PEG linker.
Step 1: Activation of the Linker and Conjugation to the First Ligand
-
Activation of the Alcohol Group: The terminal hydroxyl group of the this compound linker is activated to create a good leaving group. A common method is tosylation.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq).
-
Cool the reaction to 0°C and slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting Thiol-PEG12-OTs by column chromatography.
-
-
Conjugation to the E3 Ligase Ligand: The activated linker is then reacted with the E3 ligase ligand.
-
Dissolve the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) and Thiol-PEG12-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60°C) and monitor by LC-MS.
-
After completion, perform an aqueous extraction and purify the E3 ligase ligand-linker conjugate by HPLC.
-
Step 2: Conjugation to the Second Ligand (Warhead)
-
Reaction with the Warhead: The free thiol group on the E3 ligase ligand-linker conjugate is then reacted with an electrophilic warhead.
-
Dissolve the warhead containing a maleimide group (1.0 eq) and the E3 ligase ligand-linker-thiol conjugate (1.0 eq) in a suitable solvent like DMF.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Western Blot for Determination of DC50 and Dmax
This protocol describes the determination of a PROTAC's degradation efficiency in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time measurement of ternary complex formation in living cells.
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Seed the transfected cells into a white, opaque multi-well plate.
-
-
Ligand and PROTAC Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the E3 ligase fusion protein.
-
Add a serial dilution of the PROTAC to the wells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET™ ratio in a PROTAC concentration-dependent manner indicates the formation of the ternary complex.
-
Mandatory Visualizations
Caption: PROTAC signaling pathway illustrating ternary complex formation and subsequent protein degradation.
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
References
An In-depth Technical Guide to Surface Modification with Thiol PEGs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of surface modification using thiol-terminated polyethylene glycol (thiol PEG), a cornerstone technique in modern biotechnology and pharmaceutical sciences. From enhancing the biocompatibility of medical implants to engineering sophisticated drug delivery systems, thiol PEG functionalization offers a versatile platform for controlling bio-interfacial interactions. This document details the core principles, key chemical strategies, experimental protocols, and quantitative data to equip researchers with the foundational knowledge for successful surface modification.
Core Principles of Thiol PEG Surface Modification
The primary motivation for modifying surfaces with polyethylene glycol (PEG) is to create a bio-inert or "stealth" surface that resists non-specific protein adsorption and cellular adhesion. This property, often referred to as anti-fouling, is critical for any material or device intended for biological applications. The anti-fouling characteristics of PEGylated surfaces are attributed to the formation of a hydrated layer that sterically hinders the approach of biomolecules.[1] Thiol-terminated PEGs are particularly useful due to the strong affinity of the thiol group for noble metal surfaces, such as gold, and its reactivity in "click chemistry" reactions, allowing for covalent attachment to a wide range of materials.
The effectiveness of a PEGylated surface in preventing biofouling is influenced by several factors, including the molecular weight of the PEG chains and their grafting density on the surface.[2][3][4] A dense "brush" conformation of PEG chains is generally considered most effective at preventing protein adsorption.[5]
Key Chemical Strategies for Thiol PEG Immobilization
There are two primary strategies for attaching thiol PEGs to surfaces: direct chemisorption onto metal surfaces and covalent ligation via click chemistry.
Self-Assembled Monolayers (SAMs) on Noble Metal Surfaces
The most established method for modifying surfaces with thiol PEGs involves the formation of a self-assembled monolayer (SAM) on a noble metal substrate, typically gold. The sulfur atom of the thiol group forms a strong dative bond with gold atoms, leading to a highly ordered and stable monolayer. This technique is widely used for functionalizing gold nanoparticles (AuNPs), biosensor chips, and other gold-coated materials.
Thiol-Ene and Thiol-Maleimide "Click" Chemistry
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and specific. For thiol PEGs, two of the most common click reactions are the thiol-ene and thiol-maleimide reactions.
-
Thiol-Ene Reaction: This reaction involves the photoinitiated radical addition of a thiol to a carbon-carbon double bond (an "ene"). It is an efficient method for functionalizing surfaces that have been pre-modified with alkene groups.
-
Thiol-Maleimide Reaction: This is a Michael addition reaction where a thiol reacts with a maleimide group to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5. It is a popular method for bioconjugation, including the attachment of thiol-containing peptides or proteins to maleimide-functionalized surfaces.
Quantitative Data on Thiol PEG Surface Modification
The following tables summarize key quantitative data from the literature regarding PEG surface density and its effect on protein adsorption.
Table 1: Influence of PEG Molecular Weight on Surface Coverage Density on Gold Nanoparticles
| PEG Molecular Weight (Da) | Nanoparticle Size | Coverage Density (chains/nm²) - Method 1 | Coverage Density (chains/nm²) - Method 2 | Reference |
| 3,000 | 50 nm AuNCs | 1.64 (fluorescamine-based assay) | 2.21 (ninhydrin-based assay) | |
| 5,000 | 30 nm AuNCs | 0.61 (fluorescamine-based assay) | - | |
| 5,000 | 50 nm AuNCs | 0.85 (fluorescamine-based assay) | 1.33 (ninhydrin-based assay) | |
| 5,000 | 60 nm AuNCs | 1.36 (fluorescamine-based assay) | - | |
| 10,000 | - | Most efficient for preventing protein absorption | - | |
| 20,000 | 50 nm AuNCs | 0.14 (fluorescamine-based assay) | 0.21 (ninhydrin-based assay) |
AuNCs: Gold Nanocages
Table 2: Influence of Ligand Chain Length on Surface Coverage of Carboxy-Terminated Thiol PEGs on Gold Nanoparticles
| Ligand | Ligand Chain Length (nm) | Surface Coverage (molecules/nm²) | Reference |
| 3-mercaptopropionic acid (MPA) | 0.68 | 6.3 | |
| 11-mercaptoundecanoic acid (MUA) | 1.71 | - | |
| 16-mercaptohexadecanoic acid (MHA) | 2.35 | - | |
| SH-PEG4-COOH | 2.10 | 4.3 | |
| SH-PEG7-COOH | 3.52 | 4.3 |
Table 3: Effect of PEGylation on Protein Adsorption
| Surface | Adsorbed Protein | Reduction in Protein Adsorption | Reference |
| PEG-PLGA nanoparticles | Plasma proteins | ~80% reduction compared to non-PEGylated | |
| PEGylated surfaces | Myoglobin, Albumin, Fibrinogen | Adsorption is lowest on surfaces with the highest PEG chain density | |
| PEGylated aluminum alloy | E. coli and Bacillus sp. | 90.0% and 76.1% reduction in viable bacteria, respectively | |
| PMSOEGE-coated IONPs | Proteins | 2.5-fold reduction compared to PEG-coated IONPs |
PLGA: Poly(lactic-co-glycolic acid), IONPs: Iron Oxide Nanoparticles, PMSOEGE: Poly(2-(methylsulfinyl)ethyl glycidyl ether)
Experimental Protocols
This section provides detailed methodologies for key experiments in thiol PEG surface modification.
Synthesis of Thiol-Terminated Polyethylene Glycol (α-Thiol-ω-hydroxyl PEG)
This protocol describes the synthesis of a thiol-terminated PEG from a tosylated precursor.
Materials:
-
α-Tosyl-ω-hydroxyl PEG
-
Sodium hydrosulfide (NaSH)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Argon gas
Procedure:
-
Dissolve α-Tosyl-ω-hydroxyl PEG (e.g., 5 g, 3.1 mmol) in distilled water (80 mL).
-
Add NaSH (e.g., 7.5 g, 0.1 mol) to the solution.
-
Stir the solution under an argon atmosphere for 6 hours at room temperature, followed by 2 hours at 60 °C.
-
Neutralize the reaction mixture to pH 7 by the slow addition of HCl.
-
Extract the aqueous phase three times with DCM (50 mL each).
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Reduce the volume of the organic phase by rotary evaporation.
-
Precipitate the product by adding the concentrated solution dropwise into diethyl ether.
-
Collect the α-Thiol-ω-hydroxyl PEG by filtration.
Formation of a Thiol PEG Self-Assembled Monolayer (SAM) on Gold Nanoparticles
This protocol details the functionalization of citrate-capped gold nanoparticles with a thiol PEG.
Materials:
-
Citrate-capped aqueous gold nanoparticle (GNP) suspension
-
Thiol-PEG (HS-PEG)
-
Centrifuge
Procedure:
-
Add an excess of HS-PEG to the citrate-capped GNP suspension (e.g., >3 x 10^4 HS-PEGs/GNP).
-
Stir the resulting suspension overnight at room temperature.
-
Clean the particles by centrifugation (e.g., 18 min at 17,000 g).
-
Remove the supernatant and replace it with an equal volume of water.
-
Repeat the centrifugation and resuspension process 6 times to ensure the removal of unbound HS-PEGs and citrate.
Surface Modification via Thiol-Maleimide Conjugation
This protocol outlines the procedure for modifying a thiol-bearing molecule or surface with a PEG-Maleimide.
Materials:
-
Thiol-containing target material
-
PEG-Maleimide
-
Conjugation buffer (e.g., PBS, pH 7, thiol-free)
-
Size exclusion chromatography or dialysis equipment for purification
Procedure:
-
Dissolve the target material in the conjugation buffer and determine the concentration of thiol groups.
-
Prepare a stock solution of PEG-Maleimide (e.g., 100 mg/mL in conjugation buffer).
-
Add the PEG-Maleimide stock solution to the target material solution to achieve a 10- to 20-fold molar excess of PEG-Maleimide over the thiol groups. The final concentration of the target material should be at least 10 mg/mL.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the final conjugate using size exclusion chromatography or dialysis to remove excess PEG-Maleimide.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to thiol PEG surface modification.
Caption: Workflow for Thiol PEG SAM formation on Gold Nanoparticles.
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Cellular uptake pathway of PEGylated nanoparticles.
Cellular Interactions and Signaling
The "stealth" properties of PEGylated surfaces significantly impact how they interact with cells. PEGylation can reduce recognition by the mononuclear phagocyte system, prolonging the circulation time of nanoparticles in the bloodstream. However, this can also present a "PEG dilemma," where the dense PEG layer that prevents clearance may also hinder cellular uptake and targeting to specific tissues.
The primary mechanism of cellular uptake for PEGylated nanoparticles is through endocytosis, which can be mediated by clathrin or caveolae. Once inside the cell, the nanoparticles are enclosed in endosomes and may be trafficked to lysosomes for degradation. For therapeutic effect, particularly in drug and gene delivery, the payload must escape the endosome and reach its target within the cytoplasm or nucleus. Some advanced strategies involve designing PEG layers that can be shed in the tumor microenvironment to enhance cellular uptake. The specific signaling pathways activated upon nanoparticle uptake are complex and depend on the nanoparticle's properties and the cell type, but generally involve pathways related to endocytosis and intracellular trafficking.
Conclusion
Surface modification with thiol PEGs is a powerful and versatile tool for researchers in the life sciences. By understanding the fundamental principles of self-assembly and click chemistry, and by carefully selecting the appropriate PEG molecular weight and surface chemistry, it is possible to precisely control the bio-interfacial properties of materials. The protocols and data presented in this guide provide a solid foundation for the rational design and fabrication of advanced biomaterials, drug delivery systems, and diagnostic devices.
References
Methodological & Application
Application Notes and Protocols for Attaching Thiol-PEG12-Alcohol to Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with Thiol-PEG12-alcohol. The attachment of a polyethylene glycol (PEG) layer to AuNPs is a critical step in their application for drug delivery and other biomedical uses, as it enhances stability, biocompatibility, and circulation time in vivo.[1][2][3] The protocol described here is a ligand exchange method, a common and effective strategy for modifying the surface of pre-synthesized AuNPs.[4][5]
Overview of the Functionalization Process
The attachment of this compound to gold nanoparticles relies on the strong affinity between the thiol group (-SH) of the PEG ligand and the gold surface, leading to the formation of a stable gold-sulfur bond. This process, known as a ligand exchange reaction, involves replacing the original capping agents on the AuNP surface (often citrate ions) with the this compound molecules. The PEG moiety provides a hydrophilic and sterically hindering layer that prevents nanoparticle aggregation and reduces non-specific protein adsorption.
Experimental Data Summary
The following table summarizes key quantitative data related to the synthesis and functionalization of gold nanoparticles with PEGylated thiol ligands. These values are indicative and may require optimization for specific applications.
| Parameter | Typical Value(s) | Characterization Method(s) | Reference(s) |
| Gold Nanoparticle Core Size | 10 - 80 nm | Transmission Electron Microscopy (TEM) | |
| Surface Plasmon Resonance (SPR) Peak | 520 - 562 nm | UV-Vis Spectroscopy | |
| PEG Molecular Weight | 200 - 20,000 g/mol | --- | |
| Hydrodynamic Size (Post-PEGylation) | 20 - 40 nm | Dynamic Light Scattering (DLS) | |
| Zeta Potential (Post-PEGylation) | Varies with terminal group | Zeta Potential Measurement | |
| PEG Surface Density | ~1.13 chains/nm² | Thermogravimetric Analysis (TGA) |
Experimental Protocol
This protocol details the steps for attaching this compound to pre-synthesized citrate-capped gold nanoparticles.
Materials and Reagents
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Ethanol
-
Microcentrifuge tubes
-
Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Ligand Exchange Procedure
-
Preparation of this compound Solution: Prepare a stock solution of this compound in nuclease-free water. The optimal concentration may need to be determined empirically but a molar excess of the PEG ligand to the surface gold atoms is recommended.
-
Incubation: Add the this compound solution to the gold nanoparticle colloid. The mixture should be incubated at room temperature with gentle stirring for a minimum of 4 hours, although overnight incubation is often preferred to ensure complete ligand exchange.
-
Purification: After incubation, the functionalized AuNPs need to be purified to remove excess unbound this compound and displaced citrate ions. This is typically achieved through centrifugation.
-
Centrifuge the solution at a speed and time appropriate for the size of the AuNPs (e.g., for ~20 nm particles, 12,000 g for 20 minutes).
-
Carefully remove the supernatant containing the unbound ligands.
-
Resuspend the nanoparticle pellet in fresh PBS buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure thorough cleaning.
-
-
Final Resuspension and Storage: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage. Store the functionalized nanoparticles at 4°C.
Characterization of Functionalized Nanoparticles
It is crucial to characterize the AuNPs before and after functionalization to confirm the successful attachment of the this compound.
-
UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance (SPR) peak is expected after ligand exchange, indicating a change in the local refractive index around the nanoparticles.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles will confirm the presence of the PEG layer on the surface.
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after functionalization provides evidence of ligand exchange. Citrate-capped AuNPs are negatively charged, while the charge of the PEGylated AuNPs will depend on the terminal group of the PEG (in this case, the neutral alcohol group will lead to a less negative or near-neutral zeta potential).
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the gold core and confirm that the nanoparticles have not aggregated during the functionalization process.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the PEG molecules on the gold nanoparticle surface, confirming successful conjugation.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the attachment of this compound to gold nanoparticles.
Caption: Experimental workflow for the ligand exchange reaction.
Caption: Schematic of the gold nanoparticle surface before and after functionalization.
References
Step-by-Step Guide to Using Thiol-PEG12-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Thiol-PEG12-alcohol. This document outlines the chemical strategies, detailed experimental protocols, and data presentation for the successful construction of PROTAC molecules.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, offering a powerful therapeutic modality.
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility. This compound is a versatile PEG-based linker featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group. This heterobifunctional nature allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, making it a valuable tool in PROTAC synthesis.
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound is typically a multi-step process involving the sequential attachment of the Protein of Interest (POI) ligand and the E3 ligase ligand to the linker. A common strategy involves:
-
Protection of the Thiol Group: To avoid unwanted side reactions, the thiol group of this compound is often protected, for example, as a trityl (Trt) or tert-butylthio (S-tBu) ether.
-
Activation of the Alcohol Group: The terminal hydroxyl group is activated to facilitate coupling with the first binding ligand (either the POI or E3 ligase ligand). Common activation methods include conversion to a tosylate (OTs), mesylate (OMs), or a halide (e.g., bromide or iodide).
-
Coupling of the First Ligand: The activated linker is reacted with the first binding partner, which typically contains a nucleophilic group such as an amine or a phenol.
-
Deprotection of the Thiol Group: The protecting group on the thiol is removed to allow for the coupling of the second ligand.
-
Coupling of the Second Ligand: The free thiol is then reacted with an electrophilic handle on the second binding partner, commonly a maleimide group, via a Michael addition reaction.
-
Purification and Characterization: The final PROTAC product is purified, typically by preparative HPLC, and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a BRD4-targeting PROTAC using this compound, the VHL E3 ligase ligand, and the BRD4 inhibitor JQ1 as the POI ligand.
Materials and Reagents:
-
S-Trityl-Thiol-PEG12-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
VHL E3 ligase ligand with a free amine (e.g., a derivative of VH032)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
JQ1-maleimide
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, acetonitrile, water)
-
HPLC-grade solvents
-
Standard laboratory glassware and equipment
Step 1: Activation of the Alcohol Group of the Linker
This step involves the tosylation of the terminal hydroxyl group of the S-protected this compound to create a good leaving group for the subsequent nucleophilic substitution.
Protocol:
-
Dissolve S-Trityl-Thiol-PEG12-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker, S-Trityl-Thiol-PEG12-OTs .
| Reagent | Molar Eq. |
| S-Trityl-Thiol-PEG12-alcohol | 1.0 |
| p-Toluenesulfonyl chloride | 1.2 |
| Triethylamine | 1.5 |
Table 1: Stoichiometry for the tosylation of S-Trityl-Thiol-PEG12-alcohol.
Step 2: Coupling of the E3 Ligase Ligand
The tosylated linker is then coupled with the amine-functionalized VHL E3 ligase ligand.
Protocol:
-
Dissolve the amine-containing VHL E3 ligase ligand (1.0 eq) and S-Trityl-Thiol-PEG12-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the VHL-Linker-S-Trityl conjugate.
| Reagent | Molar Eq. |
| Amine-VHL Ligand | 1.0 |
| S-Trityl-Thiol-PEG12-OTs | 1.1 |
| DIPEA | 3.0 |
Table 2: Stoichiometry for the coupling of the VHL ligand to the tosylated linker.
Step 3: Deprotection of the Thiol Group
The trityl protecting group is removed to expose the free thiol for the final coupling step.
Protocol:
-
Dissolve the VHL-Linker-S-Trityl conjugate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).
-
Add triethylsilane (TES, 5.0 eq) as a scavenger.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting crude VHL-Linker-SH is often used in the next step without further purification.
Step 4: Coupling of the POI Ligand (Final PROTAC Synthesis)
The final step involves the Michael addition of the deprotected thiol to the maleimide-functionalized BRD4 inhibitor, JQ1.
Protocol:
-
Dissolve the crude VHL-Linker-SH (1.0 eq) and JQ1-maleimide (1.2 eq) in a degassed solvent mixture such as DMF/phosphate buffer (pH 7.0-7.5).
-
Stir the reaction at room temperature under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
| Reagent | Molar Eq. |
| VHL-Linker-SH | 1.0 |
| JQ1-maleimide | 1.2 |
Table 3: Stoichiometry for the final coupling of the POI ligand.
Data Presentation: Quantitative Summary
The following table summarizes representative quantitative data for each step of the PROTAC synthesis. Actual yields may vary depending on the specific ligands and reaction conditions.
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1. Tosylation of Linker | S-Trityl-Thiol-PEG12-OTs | 85 - 95 | >95 |
| 2. Coupling of E3 Ligase Ligand | VHL-Linker-S-Trityl | 60 - 75 | >90 |
| 3. Deprotection of Thiol | VHL-Linker-SH | Crude | - |
| 4. Final PROTAC Synthesis | VHL-PROTAC-BRD4 | 30 - 50 | >98 |
Table 4: Representative yields and purity for the synthesis of a BRD4-targeting PROTAC.
Characterization of the Final PROTAC
The final PROTAC product should be thoroughly characterized to confirm its identity and purity.
| Analytical Method | Expected Outcome |
| LC-MS | Confirmation of the molecular weight of the final PROTAC. Assessment of purity by integrating the peak area. |
| ¹H NMR | Structural confirmation with characteristic peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker. |
| ¹³C NMR | Further structural confirmation of the carbon skeleton. |
| HRMS | High-resolution mass spectrometry to confirm the elemental composition. |
Table 5: Analytical methods for the characterization of the final PROTAC.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC using this compound.
PROTAC Mechanism of Action: BRD4 Degradation
Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.
BRD4 Signaling Pathway
Caption: Simplified signaling pathway of BRD4 in promoting oncogene transcription.
Application Notes and Protocols for Thiol-PEG12-alcohol Reaction with Maleimide Functional Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction between Thiol-PEG12-alcohol and maleimide functional groups, a cornerstone of modern bioconjugation. This document outlines the reaction mechanism, applications, and detailed protocols for successful conjugation, purification, and characterization of the resulting biomolecules.
Introduction and Application Notes
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. It can improve solubility, extend circulation half-life, and reduce immunogenicity.[] The this compound linker is a heterobifunctional molecule featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group, separated by a discrete 12-unit ethylene glycol chain.
The thiol group offers a highly selective reaction site for conjugation with maleimide-functionalized molecules via a Michael addition reaction.[2][3] This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for modifying sensitive biomolecules.[3][4] The terminal alcohol group provides a secondary site for potential further modifications or can contribute to the overall hydrophilicity of the conjugate.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Maleimide groups can be introduced onto antibodies, which are then conjugated with a thiol-PEG-payload molecule. The PEG spacer enhances the solubility and pharmacokinetics of the ADC.
-
Surface Modification: The thiol group can be used to anchor the PEG linker to gold nanoparticles or other surfaces, while the alcohol terminus can be further functionalized.
-
PEGylation of Proteins and Peptides: Site-specific PEGylation at cysteine residues can be achieved to improve the stability and therapeutic profile of protein-based drugs.
-
Hydrogel Formation: PEG-maleimide and PEG-thiol molecules can be cross-linked to form biocompatible hydrogels for applications in tissue engineering and controlled drug release.
Reaction Mechanism and Selectivity
The reaction proceeds via a nucleophilic attack of the thiol group (specifically, the thiolate anion) on one of the double-bonded carbons of the maleimide ring. This Michael addition results in the formation of a stable, covalent thioether bond (a thiosuccinimide linkage).
For optimal results, the reaction pH should be maintained between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently, and the reaction is highly chemoselective for thiols over other nucleophilic groups like amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the competitive reaction with amines (e.g., from lysine residues) increases, and the maleimide group itself becomes susceptible to hydrolysis, rendering it non-reactive.
Challenges and Considerations:
-
Stability of the Thioether Bond: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction in vivo, especially in the presence of endogenous thiols like glutathione, leading to premature cleavage of the conjugate. Strategies to mitigate this include ensuring the hydrolysis of the succinimide ring post-conjugation, which forms a more stable, ring-opened product.
-
Thiol Oxidation: Free thiol groups are prone to oxidation, forming disulfide bonds that are unreactive towards maleimides. It is crucial to prevent oxidation by working with degassed buffers and, if necessary, using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.
-
Side Reactions: For peptides with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur, particularly under basic conditions.
Quantitative Data Summary
The efficiency of the thiol-maleimide conjugation is influenced by several factors. The following tables summarize key parameters and their effects.
Table 1: Influence of Reaction Conditions on Conjugation Efficiency
| Parameter | Recommended Range | Rationale & Notes | Citation(s) |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Below 6.5, the reaction rate slows. Above 7.5, side reactions with amines and maleimide hydrolysis increase. | |
| Temperature | 4°C to 25°C (Room Temp) | Reactions are typically efficient at room temperature. 4°C can be used for sensitive proteins to minimize degradation. | |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio depends on the molecules being conjugated; a 2:1 ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. For protein labeling, a 10-20 fold excess is a common starting point. | |
| Reaction Time | 30 min to Overnight | Reaction kinetics are typically fast, with significant conjugation observed within 30 minutes for small molecules. Longer incubation (2 hours to overnight) is common for larger proteins to ensure complete reaction. |
Table 2: Stability of Maleimide and Thiol-Maleimide Adduct
| Condition | Effect on Stability | Mitigation Strategy | Citation(s) |
| Alkaline pH (≥ 8.0) | Maleimide ring is susceptible to hydrolysis, rendering it non-reactive. | Maintain pH within the 6.5-7.5 range during conjugation. | |
| Long-term Storage of Maleimide | Storage of maleimide-functionalized nanoparticles at 20°C for 7 days led to a ~40% loss in reactivity. | Store maleimide-containing reagents at -20°C and prepare aqueous solutions immediately before use. Short-term storage of functionalized nanoparticles is best at 4°C. | |
| Presence of Endogenous Thiols (in vivo) | The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to cleavage. | Post-conjugation hydrolysis of the succinimide ring can be induced to form a more stable ring-opened structure. |
Experimental Protocols & Methodologies
The following protocols provide a general framework for the conjugation of this compound to a maleimide-functionalized protein.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, at pH 7.2. Degas the buffer thoroughly by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Protein Preparation: Dissolve the maleimide-functionalized protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Optional Reduction of Protein Disulfides: If the target thiol groups on a protein are in the form of disulfide bonds, they must first be reduced.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.
-
Incubate for 20-30 minutes at room temperature.
-
-
This compound Solution: Immediately before use, dissolve the this compound in the degassed reaction buffer to create a stock solution (e.g., 10 mM).
-
Initiate Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the maleimide-functionalized protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
Quenching the Reaction (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture at a final concentration of ~10 mM. Incubate for an additional 15-30 minutes.
-
Purification: The purification method depends on the size and properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method to separate the larger PEGylated protein conjugate from unreacted this compound and quenching reagents.
-
Dialysis or Ultrafiltration: These methods can also be effective for removing small molecule impurities from a much larger protein conjugate.
-
-
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate more slowly than the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise mass of the conjugate and determine the number of PEG chains attached.
-
Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to measure the consumption of free thiols and thus estimate the extent of conjugation.
-
Visualizations: Diagrams and Workflows
Caption: Thiol-Maleimide Michael Addition Reaction.
Caption: General Experimental Workflow for Protein PEGylation.
Caption: Application in Antibody-Drug Conjugate (ADC) Development.
References
Application Notes and Protocols for Surface Functionalization of Biosensors with Thiol-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biosensor surfaces is a critical step in the development of reliable and sensitive detection platforms. Thiol-PEG12-alcohol is a bifunctional linker molecule ideally suited for modifying gold surfaces. The thiol group forms a strong, covalent bond with gold, leading to the spontaneous formation of a highly ordered self-assembled monolayer (SAM). The polyethylene glycol (PEG) spacer provides a hydrophilic barrier that effectively reduces the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. The terminal alcohol group offers a versatile handle for the subsequent covalent immobilization of a wide range of biorecognition molecules, such as antibodies, enzymes, and nucleic acids.
These application notes provide detailed protocols for the preparation of gold surfaces, the formation of a this compound SAM, and the subsequent immobilization of biomolecules. Additionally, quantitative data from surface characterization techniques are summarized to provide expected outcomes and benchmarks for successful functionalization.
Key Principles of Thiol-PEG SAM Formation on Gold
The formation of a this compound self-assembled monolayer on a gold surface is a process driven by the strong affinity between sulfur and gold. This process can be broken down into three key stages:
-
Chemisorption: The process begins with the rapid chemisorption of thiol molecules onto the gold surface, forming a strong gold-thiolate (Au-S) bond.
-
Surface Diffusion and Reorganization: Initially, the adsorbed molecules may be in a disordered state. Over a period of minutes to hours, they diffuse across the surface and reorganize into a more ordered, crystalline-like structure.
-
Interchain Interactions: Van der Waals forces between the adjacent PEG chains contribute to the stability and dense packing of the monolayer, leading to a well-organized and robust surface functionalization.
The quality of the resulting SAM is highly dependent on several factors, including the cleanliness of the gold substrate, the purity of the this compound, the choice of solvent, and the immersion time.
Experimental Protocols
Protocol 1: Cleaning and Preparation of Gold Substrates
A pristine gold surface is essential for the formation of a high-quality SAM. The following protocol outlines a common and effective cleaning procedure.
Materials:
-
Gold-coated substrates (e.g., chips, slides, QCM crystals)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂))
-
Safety Note: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add the peroxide to the acid slowly.
-
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute ethanol
-
High-purity nitrogen or argon gas
Procedure:
-
Piranha Etching: Carefully immerse the gold substrates in freshly prepared piranha solution for 3-5 minutes. This will remove organic residues.
-
Rinsing: Remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Ethanol Rinse: Following the water rinse, rinse the substrates thoroughly with absolute ethanol.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent re-contamination from the atmosphere.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of the this compound SAM on the cleaned gold substrate.
Materials:
-
Cleaned gold substrates
-
This compound
-
Anhydrous ethanol (200 proof)
-
Airtight container (e.g., a petri dish with a lid or a sealed vial)
Procedure:
-
Prepare Thiol Solution: Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, dissolve 5.63 mg of this compound (MW: 562.71 g/mol ) in 10 mL of anhydrous ethanol.
-
Immersion: Immediately immerse the cleaned and dried gold substrates into the thiol solution within the airtight container.
-
Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[1]
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen or argon gas.
-
Storage: The functionalized substrates are now ready for the next step. If not used immediately, they should be stored in a clean, dry environment.
Protocol 3: Immobilization of a Protein Bioreceptor
This protocol provides a general method for the covalent attachment of a protein (e.g., an antibody) to the this compound functionalized surface via the terminal hydroxyl group. This typically involves a two-step activation of the hydroxyl group.
Materials:
-
This compound functionalized gold substrate
-
Activation reagents: N,N'-Disuccinimidyl carbonate (DSC) and a base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like acetonitrile.
-
Protein bioreceptor solution (e.g., 10-100 µg/mL in a suitable buffer like PBS, pH 7.4)
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or 1 M ethanolamine, pH 8.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20 (PBST))
Procedure:
-
Activation of Hydroxyl Groups:
-
Immerse the this compound functionalized substrate in a solution of DSC and DIPEA in anhydrous acetonitrile for 1-2 hours at room temperature. This reaction converts the terminal hydroxyl groups into NHS-activated carbonate esters.
-
Rinse the activated surface with acetonitrile and then with the immobilization buffer (e.g., PBS) to remove excess reagents.
-
-
Bioreceptor Immobilization:
-
Immediately apply the protein bioreceptor solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for the formation of a stable amide bond between the activated surface and amine groups on the protein.
-
-
Blocking:
-
Rinse the surface with wash buffer to remove any unbound protein.
-
Immerse the substrate in the blocking solution for 30-60 minutes at room temperature. This step deactivates any remaining reactive sites on the surface, thereby minimizing non-specific binding in subsequent assays.
-
-
Final Rinsing:
-
Rinse the surface thoroughly with wash buffer and then with DI water.
-
Dry the substrate under a gentle stream of nitrogen or argon gas. The biosensor is now ready for use.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of Thiol-PEG SAMs on gold surfaces. These values can serve as a reference for evaluating the success of the functionalization process.
Table 1: Surface Wettability Analysis by Contact Angle Goniometry
| Surface Modification Stage | Advancing Water Contact Angle (θ) | Expected Characteristics |
| Bare (Cleaned) Gold | < 20° | Hydrophilic |
| After this compound SAM Formation | 30° - 50° | Moderately Hydrophilic |
| After Protein Immobilization | > 50° | Increased Hydrophobicity |
Table 2: Monolayer Thickness Determination by Ellipsometry and XPS
| Thiol Molecule | Technique | Reported Thickness (nm) | Reference |
| Perfluoroalkanethiol (F10) | XPS | 1.5 | [2] |
| Perfluoroalkanethiol (F8) | XPS | 1.2 | [2] |
| Perfluoroalkanethiol (F6) | XPS | 0.96 | [2] |
| Hexadecanethiol | Ellipsometry | ~2.1 | [3] |
Note: The thickness of a this compound monolayer is expected to be in a similar range, dependent on the packing density and tilt angle of the molecules.
Table 3: Ligand Density on Gold Nanoparticles Determined by ICP-MS
| Ligand | Spacer Length (nm) | Surface Density (molecules/nm²) | Reference |
| 3-Mercaptopropionic acid (MPA) | 0.68 | 6.3 | |
| Mercapto-(PEG)₇-carboxylic acid | 3.52 | 4.3 |
Note: These values provide an indication of the expected packing density of thiol-based linkers on gold surfaces.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the surface functionalization of biosensors using this compound.
Caption: Experimental workflow for biosensor surface functionalization.
Caption: Logical relationships in surface functionalization.
References
Application Notes and Protocols for Bioconjugation using Thiol-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG12-alcohol is a versatile heterobifunctional linker used in bioconjugation to connect molecules of interest. Its key features include a terminal thiol (-SH) group and a hydroxyl (-OH) group, separated by a 12-unit polyethylene glycol (PEG) spacer. The thiol group provides a reactive handle for conjugation to various substrates, while the hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate. The terminal alcohol can be used for further chemical modifications. This document provides detailed protocols for common applications of this compound in bioconjugation.
Chemical Properties and Reactivity
This compound possesses two distinct functional groups that enable a variety of conjugation strategies:
-
Thiol Group (-SH): The nucleophilic thiol group readily reacts with maleimides, haloacetamides, and other thiol-reactive functionalities to form stable thioether bonds. It also exhibits a strong affinity for gold surfaces, making it ideal for the functionalization of gold nanoparticles.
-
Hydroxyl Group (-OH): The terminal alcohol can be derivatized through esterification or etherification reactions, allowing for the attachment of additional molecules or for linking to surfaces.
-
PEG Spacer: The 12-unit polyethylene glycol chain is a flexible, hydrophilic spacer that increases the solubility of the conjugate in aqueous media and can reduce non-specific binding.
Key Applications
The unique properties of this compound make it a valuable tool in several areas of drug development and research, including:
-
Antibody-Drug Conjugates (ADCs): As a linker in ADCs, it connects a cytotoxic drug to an antibody. The thiol group can be conjugated to the antibody, often at cysteine residues.
-
PROTACs: In Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Nanoparticle Functionalization: The thiol group allows for the stable attachment of the PEG linker to the surface of gold nanoparticles, improving their stability and biocompatibility.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this compound for applications in biosensors and single-molecule experiments.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the conjugation of this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4, containing 5 mM EDTA (degassed)
-
Quenching Solution: 1 M N-ethylmaleimide in DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To cap any unreacted thiol groups on the linker, add a 2-fold molar excess of the quenching solution relative to the initial amount of this compound and incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate from excess linker and quenching reagent using a suitable chromatography method, such as size-exclusion chromatography.
-
Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Quantitative Data Summary:
| Parameter | Value |
| Protein Concentration | 5 mg/mL |
| This compound Concentration | 10 mM |
| Molar Ratio (Linker:Protein) | 20:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Expected Degree of Labeling | 1-3 linkers per protein |
Experimental Workflow Diagram:
Caption: Workflow for conjugating this compound to a maleimide-activated protein.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with this compound via a ligand exchange reaction.
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 20 nm)
-
This compound
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Thiol Solution Preparation: Prepare a 1 mM solution of this compound in ethanol.
-
Functionalization: To 10 mL of the AuNP solution, add 100 µL of the 1 mM this compound solution dropwise while stirring.
-
Incubation: Allow the mixture to stir at room temperature for at least 12 hours to facilitate complete ligand exchange.
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 10,000 x g for 30 minutes).
-
Carefully remove the supernatant containing excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away unbound thiol.
-
Repeat the centrifugation and resuspension steps twice more.
-
-
Final Resuspension: Resuspend the purified functionalized AuNPs in a suitable solvent, such as DI water or PBS, for storage and further use.
-
Characterization: Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the change in hydrodynamic diameter), and transmission electron microscopy (TEM) (to assess nanoparticle morphology and dispersion).
Quantitative Data Summary:
| Parameter | Before Functionalization | After Functionalization | Characterization Technique |
| Hydrodynamic Diameter | 20-25 nm | 30-40 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to -50 mV | -5 to -15 mV | DLS |
| Surface Plasmon Resonance (λmax) | 520 nm | 525-530 nm | UV-Vis Spectroscopy |
Experimental Workflow Diagram:
Caption: Workflow for the functionalization of gold nanoparticles with this compound.
Protocol 3: Two-Step Conjugation using S-acetyl-PEG12-alcohol
For applications where a protected thiol is required, S-acetyl-PEG12-alcohol can be used. This protocol involves a deprotection step to generate the free thiol in situ, followed by conjugation.
Materials:
-
S-acetyl-PEG12-alcohol
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.4
-
Maleimide-activated molecule
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
Purification column
Procedure:
-
Deprotection:
-
Dissolve S-acetyl-PEG12-alcohol in the deprotection buffer.
-
Incubate for 2 hours at room temperature to remove the acetyl protecting group and generate the free thiol.
-
-
Buffer Exchange (Optional but Recommended): Remove the deprotection reagents by buffer exchange into the conjugation buffer using a desalting column.
-
Conjugation: Proceed with the conjugation to a maleimide-activated molecule as described in Protocol 1, starting from step 3.
Logical Relationship Diagram:
Caption: Logical flow for the deprotection and conjugation of S-acetyl-PEG12-alcohol.
Application Notes and Protocols for Thiol-PEG12-alcohol in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of Thiol-PEG12-alcohol in targeted therapy research. This heterobifunctional linker, featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group connected by a 12-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the development of sophisticated drug delivery systems and targeted therapeutic agents.
Application 1: Surface Functionalization of Gold Nanoparticles for Targeted Drug Delivery
Gold nanoparticles (AuNPs) are widely explored as drug delivery vehicles due to their biocompatibility, ease of synthesis, and tunable optical properties. This compound is an ideal linker for modifying the surface of AuNPs. The thiol group forms a stable dative bond with the gold surface, while the terminal hydroxyl group can be further functionalized with targeting ligands or therapeutic payloads. The PEG spacer enhances the colloidal stability and bioavailability of the nanoparticles by reducing non-specific protein adsorption.
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound
This protocol describes the surface modification of pre-synthesized gold nanoparticles with this compound.
Materials:
-
Gold nanoparticles (AuNPs) of desired size, suspended in citrate buffer
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous ethanol
-
Centrifuge
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous ethanol to a final concentration of 1 mg/mL.
-
Surface Modification:
-
To 1 mL of the AuNP suspension, add the this compound solution in a 1000-fold molar excess relative to the AuNPs.
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the mixture at a speed appropriate for the size of the AuNPs (e.g., 12,000 x g for 20 nm particles) for 30 minutes.
-
Carefully remove the supernatant containing unbound linker.
-
Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
-
-
Characterization:
-
Resuspend the final pellet in 1 mL of PBS.
-
Measure the UV-Vis spectrum to confirm the integrity of the AuNPs. The characteristic surface plasmon resonance peak should be monitored for any significant shifts.
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI) of the functionalized nanoparticles. An increase in hydrodynamic diameter is expected after successful PEGylation.
-
Quantitative Data Summary
The following table summarizes typical characterization data for gold nanoparticles before and after functionalization with this compound.
| Parameter | Bare AuNPs | This compound Functionalized AuNPs |
| Hydrodynamic Diameter (nm) | 20.5 ± 1.2 | 45.8 ± 2.5 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.21 ± 0.04 |
| Zeta Potential (mV) | -35.2 ± 3.1 | -10.5 ± 2.8 |
| Surface Plasmon Resonance (nm) | 520 | 524 |
Note: The data presented are illustrative and may vary depending on the initial nanoparticle size and experimental conditions.
Experimental Workflow Diagram
Workflow for AuNP functionalization.
Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of monoclonal antibodies to deliver potent cytotoxic agents to cancer cells. This compound can be employed as a linker in ADC construction, where the thiol group reacts with a maleimide-functionalized cytotoxic drug, and the hydroxyl group is activated for conjugation to the antibody.
Experimental Protocol: Two-Step Conjugation for ADC Synthesis
This protocol outlines a two-step process for creating an ADC using this compound as a linker.
Part A: Reaction of this compound with a Maleimide-Functionalized Drug
Materials:
-
This compound
-
Maleimide-functionalized cytotoxic drug (e.g., Maleimide-MMAF)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: Dissolve the maleimide-functionalized drug (1 equivalent) and this compound (1.1 equivalents) in DMF.
-
Incubation: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Purification: Purify the resulting drug-linker conjugate by preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Part B: Conjugation of the Drug-Linker to a Monoclonal Antibody
Materials:
-
Purified drug-linker conjugate from Part A
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if necessary)
-
4-Nitrophenyl chloroformate for hydroxyl activation
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation (if conjugating to native lysines): Buffer exchange the mAb into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker conjugate (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0°C and add 4-nitrophenyl chloroformate (1.2 equivalents).
-
Stir the reaction at 0°C for 2 hours.
-
Remove the solvent under reduced pressure to obtain the activated drug-linker.
-
-
Conjugation to the Antibody:
-
Dissolve the activated drug-linker in a minimal amount of a co-solvent like DMSO.
-
Add the activated drug-linker solution to the mAb solution in a controlled molar ratio (e.g., 5-10 fold molar excess of the linker).
-
Incubate the reaction at 4°C for 12-16 hours with gentle agitation.
-
-
Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Quantitative Data Summary
The following table presents typical characterization data for an ADC synthesized using a this compound linker.
| Parameter | Result |
| Drug-to-Antibody Ratio (DAR) | 3.8 |
| Purity (by SEC-HPLC) | >95% |
| Monomer Content (by SEC-HPLC) | >98% |
| In vitro Cytotoxicity (IC50) | Varies depending on the cell line and payload |
Note: The data presented are illustrative and will vary based on the specific antibody, drug, and conjugation conditions.
Signaling Pathway and Experimental Workflow Diagram
ADC synthesis workflow.
Application 3: Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a versatile building block for synthesizing the linker component of PROTACs. The thiol and hydroxyl termini can be orthogonally functionalized to connect the two different ligands.
Conceptual Protocol for PROTAC Synthesis
This protocol provides a conceptual framework for the synthesis of a PROTAC using this compound as a linker precursor. The specific chemical steps will depend on the functional groups present on the target protein ligand and the E3 ligase ligand.
General Strategy:
-
Functionalization of the Hydroxyl Terminus: The hydroxyl group of this compound is typically reacted first. This can involve conversion to a more reactive group, such as a tosylate or a mesylate, for subsequent nucleophilic substitution with an amine or hydroxyl group on one of the ligands. Alternatively, it can be activated for ester or amide bond formation.
-
Protection of the Thiol Group (if necessary): If the reaction conditions for the first coupling are not compatible with a free thiol, it may need to be protected (e.g., as a trityl or disulfide group) and deprotected later.
-
Conjugation to the First Ligand: The activated hydroxyl terminus is reacted with the first ligand (either the target protein binder or the E3 ligase ligand).
-
Functionalization/Deprotection of the Thiol Terminus: The thiol group is then made available for reaction. This might involve deprotection or direct reaction.
-
Conjugation to the Second Ligand: The thiol group is then conjugated to the second ligand. This often involves a Michael addition reaction with a maleimide-functionalized ligand or a nucleophilic substitution on a ligand with a suitable leaving group.
-
Purification and Characterization: The final PROTAC molecule is purified by chromatography (e.g., HPLC) and characterized by mass spectrometry and NMR to confirm its structure and purity.
PROTAC Mechanism and Synthesis Logic Diagram
PROTAC synthesis logic and mechanism.
Site-Specific Modification of Peptides with Thiol-PEG12-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can lead to an increased circulating half-life, improved solubility, reduced immunogenicity, and decreased enzymatic degradation of the peptide drug.[1][2][3] Site-specific PEGylation, the attachment of a PEG molecule at a defined position on the peptide, is highly desirable to ensure a homogeneous product with consistent biological activity.[4]
This document provides detailed application notes and protocols for the site-specific modification of peptides using Thiol-PEG12-alcohol. This heterobifunctional linker offers the versatility of targeting a specific cysteine residue on a peptide via its thiol group, while the terminal alcohol group can be used for further conjugation or remain as a hydroxyl moiety. The primary and most specific method for conjugation involves the reaction of the thiol group on the PEG linker with a maleimide-activated peptide. An alternative, less site-specific method involves the activation of the alcohol group on the PEG to react with amine residues on the peptide.
Principle of Site-Specific Modification
The most robust method for achieving site-specific modification of a peptide with this compound is through the reaction of the thiol group of the PEG linker with a maleimide group previously introduced onto the peptide. Cysteine residues, with their unique sulfhydryl group, provide an ideal target for such specific modifications.[4] The maleimide group reacts specifically with the thiol group of cysteine under mild conditions to form a stable thioether bond.
Alternatively, the terminal hydroxyl group of the this compound can be activated to react with primary amines, such as the N-terminal amine or the epsilon-amine of lysine residues. However, this approach is only site-specific if the peptide contains a single reactive amine.
Experimental Protocols
Protocol 1: Site-Specific Modification via Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a peptide that has been pre-functionalized with a maleimide group. This is typically achieved by reacting a peptide containing a unique cysteine residue with a maleimide-containing crosslinker.
Materials:
-
Cysteine-containing peptide, pre-activated with a maleimide group
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching Reagent: 2-Mercaptoethanol or N-ethylmaleimide
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the maleimide-activated peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the conjugation buffer to a concentration that will achieve a 1.5 to 5-fold molar excess relative to the peptide.
-
Conjugation Reaction: Add the this compound solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.
-
Quenching the Reaction: To consume any unreacted maleimide groups on the peptide, add a 10-fold molar excess of 2-Mercaptoethanol and incubate for 1 hour at room temperature. To quench unreacted this compound, N-ethylmaleimide can be added.
-
Purification: Purify the PEGylated peptide from excess PEG reagent and unreacted peptide using reverse-phase HPLC (RP-HPLC). A gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Characterization:
-
HPLC Analysis: Analyze the purified product by RP-HPLC to assess its purity. The PEGylated peptide will have a significantly different retention time compared to the unmodified peptide.
-
Mass Spectrometry: Confirm the identity of the product by mass spectrometry. The observed molecular weight should correspond to the sum of the molecular weight of the peptide and the this compound moiety.
-
-
Lyophilization: Lyophilize the purified PEGylated peptide to obtain a stable powder for storage.
Caption: Workflow for PEG-alcohol activation and conjugation.
Data Presentation
The success of the PEGylation reaction can be monitored and quantified using RP-HPLC. The following tables provide a template for summarizing the quantitative data obtained from such an analysis.
Table 1: Reaction Conditions and Efficiency for Thiol-Maleimide Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Concentration (mg/mL) | 1 | 2 | 5 |
| Molar Ratio (PEG:Peptide) | 1.5:1 | 3:1 | 5:1 |
| Reaction Time (hours) | 2 | 4 | 4 |
| Temperature (°C) | 25 | 25 | 4 |
| Conversion to Product (%) * | 75 | 92 | 88 |
*Determined by integration of peak areas from the RP-HPLC chromatogram.
Table 2: Characterization of Purified PEGylated Peptide
| Analytical Method | Unmodified Peptide | PEGylated Peptide |
| RP-HPLC Retention Time (min) | 15.2 | 21.8 |
| Molecular Weight (Observed) | 2500.5 Da | 3063.2 Da |
| Molecular Weight (Expected) | 2500.3 Da | 3063.0 Da |
| Purity (%) | >98 | >99 |
Signaling Pathways and Logical Relationships
The primary goal of peptide PEGylation is to improve its therapeutic properties, which directly impacts its interaction with biological systems. The following diagram illustrates the logical relationship between PEGylation and its desired outcomes.
Logical Flow of PEGylation Benefits
Caption: Benefits of peptide PEGylation.
Conclusion
Site-specific modification of peptides with this compound is a powerful technique for developing next-generation peptide therapeutics with improved properties. The thiol-maleimide conjugation strategy offers a highly specific and efficient method for attaching the PEG linker to a cysteine residue. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their drug development programs. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for ensuring the quality and consistency of the PEGylated peptide.
References
Creating Self-Assembled Monolayers with Thiol-PEG12-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation and characterization of self-assembled monolayers (SAMs) using Thiol-PEG12-alcohol (HS-(CH₂)₁₁-(OCH₂CH₂)₁₂-OH). These surfaces are of significant interest in drug development, biosensing, and biomedical research due to their ability to resist non-specific protein adsorption and provide a functionalizable surface for the immobilization of biomolecules.
Introduction
Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface science, enabling the precise control of interfacial properties. The use of polyethylene glycol (PEG) moieties in these monolayers is particularly advantageous for biological applications. The PEG chains create a hydrophilic barrier that sterically hinders the adsorption of proteins and other biomolecules, thus creating a "bio-inert" surface. This compound provides a thiol group for strong anchoring to a gold substrate and a terminal alcohol group that can be further functionalized for the covalent attachment of ligands, antibodies, or other molecules of interest.
This document outlines the necessary protocols for preparing gold substrates, forming high-quality this compound SAMs, and characterizing the resulting monolayer using various surface-sensitive techniques.
Data Presentation: Characterization of Thiol-PEG-Alcohol SAMs
The following tables summarize typical quantitative data obtained from the characterization of SAMs formed from PEG-thiols on gold. It is important to note that specific values for this compound may vary depending on the experimental conditions. Where specific data for this compound is not available, data from analogous short-chain PEG-thiols are provided as a reference.
| Parameter | Value | Technique | Reference Molecule |
| Contact Angle (Advancing, Water) | 40-50° | Contact Angle Goniometry | 1-mercapto-11-undecyl-tri(ethylene glycol) |
| Ellipsometric Thickness | ~4-6 nm | Spectroscopic Ellipsometry | Estimated for this compound |
| Surface Coverage | 4-6 molecules/nm² | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mercapto-poly(ethylene glycol)-carboxylic acids |
| Au 4f Binding Energy | 84.0 eV (Au 4f₇/₂) | X-ray Photoelectron Spectroscopy (XPS) | General for thiol on gold |
| S 2p Binding Energy | 162.0 eV (S 2p₃/₂) | X-ray Photoelectron Spectroscopy (XPS) | General for thiol on gold |
| Adsorbed Mass (QCM-D) | ~250-350 ng/cm² | Quartz Crystal Microbalance with Dissipation (QCM-D) | PEG-thiol |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in the creation and characterization of this compound SAMs.
Gold Substrate Preparation
A clean, smooth gold surface is critical for the formation of a well-ordered SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute ethanol
-
Nitrogen gas (high purity)
Protocol:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Rinse the substrates thoroughly with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination.
SAM Formation
Materials:
-
Cleaned gold substrates
-
This compound
-
Absolute ethanol (spectroscopic grade)
-
Clean glass vials with caps
Protocol:
-
Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Immediately immerse the clean, dry gold substrates into the thiol solution in clean glass vials.
-
Ensure the entire gold surface is submerged.
-
Seal the vials to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]
Rinsing and Drying
Protocol:
-
After incubation, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
Store the modified substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
Characterization Methods
This technique measures the wettability of the surface, providing information about the hydrophilicity of the terminal group of the SAM.
Procedure:
-
Place a small droplet (typically 1-5 µL) of DI water on the SAM-coated surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Measure at multiple points on the surface to ensure uniformity.
Ellipsometry is used to determine the thickness of the organic monolayer on the gold substrate.
Procedure:
-
Measure the polarization change of light reflected from the bare gold substrate (reference measurement).
-
Measure the polarization change of light reflected from the SAM-coated substrate.
-
Model the data using appropriate software to calculate the thickness of the monolayer, assuming a refractive index for the organic layer (typically ~1.45-1.50 for PEG).
XPS provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the SAM and the formation of the gold-thiolate bond.
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions.
-
Analyze the binding energies to confirm the chemical states of the elements. A peak around 162 eV for S 2p is characteristic of a gold-thiolate bond.
QCM-D is a real-time, in-situ technique that can monitor the formation of the SAM and subsequent binding events by measuring changes in frequency and dissipation of an oscillating quartz crystal sensor.
Procedure:
-
Establish a stable baseline with the appropriate solvent (e.g., ethanol) flowing over the gold-coated QCM-D sensor.
-
Introduce the this compound solution and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the monolayer assembles.
-
A decrease in frequency indicates mass adsorption, while changes in dissipation provide information about the viscoelastic properties of the forming layer.
-
Once the SAM formation is complete (i.e., Δf and ΔD have stabilized), rinse with solvent to remove non-adsorbed molecules.
Mandatory Visualizations
Caption: Workflow for the creation and characterization of this compound SAMs.
Caption: General workflow for a biosensor application using a functionalized SAM.
References
Troubleshooting & Optimization
Technical Support Center: Thiol-PEG12-Alcohol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Thiol-PEG12-alcohol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (HS-(CH₂CH₂O)₁₂-OH) is a bifunctional polyethylene glycol (PEG) linker.[1][2] It contains a thiol (-SH) group on one end and a hydroxyl (-OH) group on the other, separated by a 12-unit PEG chain.[1] The thiol group is highly reactive towards specific functional groups, making it ideal for covalently attaching the PEG linker to proteins, peptides, or surfaces. The terminal alcohol group can be used for subsequent chemical modifications. Its primary application is in bioconjugation, where it serves to improve the stability, solubility, and pharmacokinetic properties of therapeutic molecules.
Q2: What is the most common chemical reaction for conjugating the thiol group?
The most prevalent and efficient method for conjugating the thiol group of this compound is the Michael addition reaction with a maleimide-functionalized molecule. This reaction is highly specific for thiols within a pH range of 6.5-7.5 and forms a stable covalent thioether bond. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q3: What are the critical factors that influence Thiol-PEG conjugation efficiency?
Several factors are critical for achieving high conjugation efficiency:
-
pH: The reaction pH is the most critical parameter. It affects the reactivity of the thiol group and the stability of the maleimide.
-
Reagent Stability: The maleimide group is susceptible to hydrolysis, especially at alkaline pH, which renders it inactive. The thiol group can be oxidized to form disulfide bonds, preventing conjugation.
-
Stoichiometry: The molar ratio of the thiol-PEG linker to the maleimide-functionalized molecule significantly impacts the yield.
-
Buffer Composition: The presence of extraneous thiols or primary amines in the buffer can compete with the desired reaction.
Troubleshooting Guide
Problem: Why is my conjugation yield low or non-existent?
Low or no yield is a common issue that can typically be traced to one of the following causes.
Potential Cause 1: Suboptimal Reaction pH
The pH of the buffer is crucial. The thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻) to react with the maleimide. This is favored at higher pH. However, the maleimide ring becomes increasingly unstable and prone to hydrolysis at higher pH.
Solution: Maintain a strict reaction pH between 6.5 and 7.5. This range provides the best balance between forming the reactive thiolate anion and minimizing maleimide hydrolysis. Avoid pH levels above 8.0, where the reaction with amines becomes more competitive and hydrolysis is accelerated.
Potential Cause 2: Maleimide Inactivity due to Hydrolysis
The maleimide ring can open via hydrolysis, rendering it incapable of reacting with the thiol. This process is accelerated by elevated pH and temperature. Storing maleimide-functionalized molecules in aqueous buffers for extended periods can lead to significant loss of reactivity.
Solution:
-
Always prepare solutions of maleimide-functionalized reagents fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.
-
If aqueous storage of the maleimide component is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations. Storage of maleimide-functionalized nanoparticles for 7 days at 20°C can result in a ~40% loss of reactivity.
Potential Cause 3: Thiol Oxidation
The thiol group on the PEG linker is susceptible to oxidation, especially in the presence of oxygen, which leads to the formation of disulfide bridges (PEG-S-S-PEG). This dimerization consumes the reactive thiol groups, making them unavailable for conjugation.
Solution:
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Use de-gassed or de-oxygenated buffers for the reaction.
-
If disulfide formation is suspected in your starting material, consider a pre-reduction step using a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the maleimide. Note: TCEP is preferred as it does not contain a thiol and thus does not need to be removed before conjugation.
Potential Cause 4: Incorrect Stoichiometry
The molar ratio of the maleimide to the thiol is critical. An insufficient amount of one reactant will limit the yield, while a large excess of the PEG linker can complicate purification.
Solution:
-
Optimize the molar ratio of the reactants. A 10-20 fold molar excess of the maleimide-containing molecule is often a good starting point for conjugation to a PEG-thiol.
-
However, for larger molecules like antibodies or nanoparticles, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically. For a small peptide, a 2:1 maleimide-to-thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for the best results.
Potential Cause 5: Interfering Substances in the Buffer
The presence of primary amines (e.g., Tris buffer) or other thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) in your reaction buffer will compete with the intended conjugation partners.
Solution:
-
Use amine-free and thiol-free buffers. Recommended buffers include PBS (phosphate-buffered saline), HEPES, or MES at the appropriate pH.
-
Ensure that all reagents and the molecule to be conjugated have been purified to remove any interfering substances from previous steps.
Problem: How can I confirm and characterize the final conjugate?
Successful conjugation can be verified using several analytical techniques.
Solution:
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, resulting in an earlier elution time compared to the unreacted starting material.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides precise mass data to confirm the covalent addition of the PEG chain to the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the final product, confirming the formation of the thioether bond and the disappearance of the vinyl protons of the maleimide.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your Thiol-Maleimide conjugation.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Reaction pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can help minimize maleimide hydrolysis during longer reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion. Can be extended overnight at 4°C. |
| Thiol vs. Amine Reactivity | ~1000:1 at pH 7.0 | Highlights the high chemoselectivity of the maleimide-thiol reaction at neutral pH. |
| Molecule Type | Recommended Maleimide:Thiol Molar Ratio | Considerations |
| Small Peptides | 2:1 to 5:1 | Lower excess is often sufficient due to good accessibility of the thiol group. |
| Large Proteins (e.g., Antibodies) | 5:1 to 20:1 | Higher excess may be needed to overcome steric hindrance and drive the reaction to completion. |
| Nanoparticles | 5:1 to 20:1 | Steric hindrance is a significant factor; optimization is crucial. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating a this compound to a maleimide-activated protein.
-
Buffer Preparation: Prepare a suitable conjugation buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2. De-gas the buffer by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
Prepare Protein Solution: Dissolve your maleimide-activated protein in the de-gassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in the de-gassed conjugation buffer.
-
Initiate Conjugation: Add the this compound solution to the protein solution to achieve the desired final molar ratio (e.g., 10:1 PEG to protein).
-
Reaction Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to the reaction mixture and incubate for an additional 30 minutes.
-
Purification: Remove excess PEG reagent and reaction byproducts. Size exclusion chromatography (SEC) is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted materials. Dialysis can also be used.
Protocol 2: SDS-PAGE Analysis of Conjugation
-
Sample Preparation: Collect aliquots from your reaction at different time points (e.g., 0, 1, 2, and 4 hours) and from the final purified product. Mix the samples with a non-reducing SDS-PAGE loading buffer. Do not use a reducing buffer (containing DTT or 2-mercaptoethanol) as it will cleave disulfide bonds within your protein, complicating the analysis.
-
Gel Electrophoresis: Load the samples, along with an unconjugated protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run and Stain: Run the gel according to the manufacturer's instructions. Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Compare the bands. A successful conjugation will show a new, higher molecular weight band corresponding to the PEGylated protein, which will migrate more slowly than the unconjugated protein control.
Visualizations
References
Technical Support Center: Thiol-PEG12-alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG12-alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Conjugation Yield
Q: I am observing a very low yield or no product in my conjugation reaction with the thiol group of this compound. What are the possible causes and solutions?
A: Low conjugation yield is a common issue that can often be resolved by systematically evaluating the following factors:
-
Thiol Oxidation: The free sulfhydryl (-SH) group is susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive towards many common conjugation chemistries, such as maleimides.[1]
-
Solution: Before starting the conjugation, ensure your thiol is in its reduced, active state. If disulfide bonds may be present in your starting material or substrate, use a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable and does not need to be removed prior to the reaction.[1] Dithiothreitol (DTT) is also effective but must be removed before adding thiol-reactive reagents like maleimides.[1] To prevent re-oxidation, degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]
-
-
Suboptimal pH: The pH of the reaction buffer is critical. For the popular thiol-maleimide reaction, the optimal pH range is typically 6.5-7.5.[2] Below pH 6.5, the reaction rate slows considerably, while at a pH above 7.5, the maleimide group can react with primary amines, and the stability of the resulting thioether bond can be compromised.
-
Solution: Carefully prepare and verify the pH of your reaction buffer before initiating the reaction.
-
-
Incorrect Stoichiometry: The molar ratio of the thiol-reactive reagent to the this compound will significantly impact the efficiency of the conjugation.
-
Solution: A 10-20 fold molar excess of the thiol-reactive species (e.g., maleimide-functionalized molecule) is a common starting point for optimization.
-
-
Hydrolysis of the Reactive Partner: If you are reacting the thiol with a moisture-sensitive group like a maleimide or an NHS-ester, hydrolysis of this group can lead to a low yield.
-
Solution: Store reactive compounds under desiccated conditions. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and add them to the aqueous reaction buffer immediately before starting the conjugation.
-
Issue 2: Unwanted Side Reactions
Q: I am observing unexpected byproducts in my reaction. What are the common side reactions and how can I minimize them?
A: Side reactions can compete with your desired conjugation, reducing yield and complicating purification. Key side reactions to consider are:
-
Disulfide Bond Formation: As mentioned, oxidation can lead to the formation of homodimers of your this compound or heterodimers with other thiol-containing molecules in your reaction.
-
Solution: Employ the strategies to prevent oxidation as described above (use of reducing agents, degassed buffers, EDTA).
-
-
Reaction with Primary Amines: If using maleimide chemistry at a pH above 7.5, the maleimide group can react with primary amines (e.g., lysine residues on a protein).
-
Solution: Maintain the reaction pH within the optimal 6.5-7.5 range.
-
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur during thiol-maleimide coupling, leading to a thiazine impurity. This involves the N-terminal amine attacking the succinimide ring.
-
Solution: Performing the conjugation at a more acidic pH (around 5) can prevent this by protonating the N-terminal amine. Alternatively, acetylation of the N-terminal cysteine can block this side reaction.
-
Issue 3: Difficulty Activating the Terminal Alcohol Group
Q: I am trying to functionalize the alcohol (-OH) end of the this compound, but the reaction is inefficient. What could be the problem?
A: The terminal hydroxyl group of a PEG chain is relatively unreactive and typically requires activation for efficient conjugation.
-
Incomplete Activation: The conversion of the alcohol to a more reactive species (e.g., a carboxylic acid, tosylate, or NHS ester) may be incomplete.
-
Solution: If oxidizing the alcohol to a carboxylic acid, ensure sufficient reaction time and an adequate amount of the oxidizing agent. However, be aware that harsh oxidation conditions can lead to degradation of the PEG chain. Using a milder oxidizing agent like TEMPO/NaOCl can be beneficial. It is advisable to verify the activation of the PEG using an appropriate analytical method like NMR or mass spectrometry before proceeding with the conjugation step.
-
-
Hydrolysis of Activated Group: If you have successfully activated the alcohol to a reactive ester (e.g., an NHS ester), this group is highly susceptible to hydrolysis in aqueous environments.
-
Solution: Use anhydrous solvents for the activation step and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The activated PEG should be used immediately after preparation. If storage is necessary, it should be in a desiccated environment at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what are its primary uses? A1: this compound is a heterobifunctional linker. It consists of a thiol (-SH) group at one end, a chain of 12 polyethylene glycol (PEG) units, and a terminal alcohol (-OH) group at the other end. The PEG chain provides water solubility and a flexible spacer. The thiol group is reactive towards maleimides, disulfides, and metal surfaces like gold, making it useful for bioconjugation and surface modification. The alcohol group can be further derivatized or used in reactions like esterification or etherification. This molecule is often used in drug delivery, proteomics, and the development of PROTACs.
Q2: How should I store and handle this compound? A2: this compound should be stored at -20°C under dry conditions. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation. To minimize oxidation of the thiol group, it is recommended to handle the compound under an inert gas like argon or nitrogen. Stock solutions are typically prepared in anhydrous solvents such as DMSO or DMF.
Q3: My this compound is supplied with an S-acetyl protecting group. How do I remove it? A3: The S-acetyl group is a common protecting group for thiols. It can be removed to generate the free thiol by treatment with a base, such as hydroxylamine or sodium hydroxide, in an aqueous buffer. The deprotection conditions should be optimized to ensure complete removal of the acetyl group without degrading other parts of your molecule.
Q4: What analytical techniques are suitable for characterizing my this compound conjugate? A4: A combination of techniques is often necessary for full characterization:
-
SDS-PAGE: For protein conjugates, PEGylation will cause a significant increase in the apparent molecular weight, visible as a band shift.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides an accurate mass of the conjugate, allowing you to determine the number of PEG chains attached.
-
Chromatography (SEC, IEX, RP-HPLC): Size exclusion chromatography (SEC) can separate the PEGylated product from unreacted protein. Ion exchange (IEX) and reverse-phase high-performance liquid chromatography (RP-HPLC) can often separate species with different degrees of PEGylation.
-
NMR Spectroscopy: Useful for confirming the structure of smaller molecule conjugates and for verifying the functionalization of the PEG linker itself.
Quantitative Data Summary
The efficiency of this compound reactions is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of typical conditions and expected outcomes for common reaction types involving the functional groups of a Thiol-PEG linker.
| Reaction Type | This compound Functional Group | Reactive Partner | pH Range | Molar Ratio (Partner:PEG) | Typical Yield | Reference(s) |
| Michael Addition | Thiol (-SH) | Maleimide | 6.5 - 7.5 | 10-20 : 1 | > 90% | |
| Disulfide Exchange | Thiol (-SH) | Pyridyl Disulfide | 4.5 - 6.5 | 1-5 : 1 | > 95% | |
| Esterification (with activation) | Activated Alcohol (-COOH) | Primary Amine | 7.0 - 8.5 | 5-10 : 1 | 70-90% | |
| Reductive Amination | Activated Alcohol (-CHO) | Primary Amine | 5.0 - 7.0 | 5-20 : 1 | 60-85% |
Note: Yields are highly substrate-dependent and the provided values are estimates based on literature for similar PEGylation reactions. Optimization is crucial for specific applications.
Key Experimental Protocols
Protocol 1: Deprotection of S-acetyl-PEG12-alcohol
This protocol describes the removal of the S-acetyl protecting group to generate the free thiol.
-
Dissolve the S-acetyl-PEG12-alcohol in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add a deprotection reagent. A common choice is hydroxylamine hydrochloride. Add a 50-fold molar excess of hydroxylamine hydrochloride to the PEG solution.
-
Adjust the pH of the reaction mixture to 7.5 with a base (e.g., NaOH).
-
Incubate the reaction at room temperature for 1-2 hours.
-
The resulting this compound with a free thiol can be purified by dialysis, size exclusion chromatography, or used directly in the next reaction step after buffer exchange to remove the deprotection reagents.
Protocol 2: Activation of the Terminal Alcohol via Oxidation to a Carboxylic Acid
This protocol details the conversion of the terminal -OH group to a -COOH group, which can then be used in standard carbodiimide coupling reactions.
-
Dissolve the this compound in a suitable solvent (e.g., acetone or water). If the thiol is unprotected, ensure it is not reactive under the chosen oxidation conditions or protect it first.
-
For a mild oxidation, use a TEMPO/NaOCl system. Add TEMPO (catalytic amount, e.g., 0.1 equivalents) and sodium hypochlorite (NaOCl, e.g., 1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Quench any remaining oxidant by adding a small amount of ethanol.
-
Purify the resulting Thiol-PEG12-acid by extraction and/or chromatography to remove the catalyst and salts. The purified product should be characterized by NMR or MS to confirm complete conversion.
Protocol 3: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines a typical conjugation of the free thiol of this compound to a maleimide-functionalized molecule (e.g., a protein).
-
Prepare a reaction buffer, such as phosphate-buffered saline (PBS), pH 7.2, containing 1-5 mM EDTA. Degas the buffer thoroughly.
-
Dissolve your maleimide-containing molecule in the reaction buffer.
-
If your this compound is in a storage solvent like DMSO, add it to the reaction buffer containing the maleimide partner. A 10-20 fold molar excess of the maleimide reagent over the thiol is a good starting point.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
To quench the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC) to remove unreacted PEG and quenching reagents, followed by ion-exchange chromatography (IEX) if necessary to separate products with different degrees of PEGylation.
Visualizations
Caption: Experimental workflows for reactions involving the thiol or alcohol group.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Reactions with Thiol-PEG12-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Thiol-PEG12-alcohol. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a thiol (-SH) group at one end and a primary alcohol (-OH) group at the other, connected by a 12-unit polyethylene glycol (PEG) chain. This structure allows for the sequential and selective conjugation of two different molecules. Its primary applications are in bioconjugation, drug delivery, and the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The PEG linker enhances the solubility and biocompatibility of the resulting conjugate.[1][2]
Q2: What are the key considerations for storing and handling this compound?
Proper storage and handling are crucial to maintain the reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation and side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. |
| Moisture | Store in a desiccated environment | PEG is hygroscopic and absorption of water can interfere with subsequent reactions. |
| Handling | Equilibrate to room temperature before opening. | Prevents condensation of moisture inside the container. |
| Aliquoting | Prepare aliquots to avoid repeated freeze-thaw cycles. | Minimizes degradation of the reagent. |
Q3: How can I selectively react one functional group of this compound while leaving the other intact?
Selective reaction is achieved through the use of an orthogonal protection strategy.[3][4] This involves protecting one functional group with a temporary chemical "cap" while the other group reacts. The choice of protecting group is critical and depends on the reaction conditions you plan to use.
Troubleshooting Guide
Problem 1: Low conjugation yield at the thiol terminus.
| Potential Cause | Suggested Solution |
| Thiol Oxidation | The thiol group may have oxidized to form a disulfide. Perform a reduction step prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP does not contain a thiol and does not need to be removed before reaction with a maleimide. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Suboptimal pH | For reactions with maleimides, the optimal pH range is 6.5-7.5. Below pH 6.5, the reaction rate is slow. Above pH 7.5, competing reactions with amines (if present on your molecule) can occur. |
| Incorrect Stoichiometry | An insufficient molar excess of the thiol-reactive partner can lead to incomplete reaction. Optimize the molar ratio of the reactants. |
| Hydrolysis of Maleimide | If reacting with a maleimide, ensure the maleimide-containing reagent is fresh and has been stored under dry conditions. Maleimides can hydrolyze in aqueous solutions, rendering them unreactive. |
Problem 2: Unwanted side reactions with the alcohol terminus.
| Potential Cause | Suggested Solution |
| Lack of Protection | The alcohol group can react under certain conditions. If the reaction intended for the thiol group is not compatible with a free hydroxyl, protect the alcohol group first (e.g., as a silyl ether). |
| Harsh Reaction Conditions | High temperatures or extreme pH can lead to side reactions. Whenever possible, use mild reaction conditions. |
Problem 3: Difficulty in purifying the final bifunctional conjugate.
| Potential Cause | Suggested Solution |
| Presence of multiple PEGylated species | Incomplete reactions or side reactions can lead to a mixture of products. Purification can be challenging due to the similar properties of the desired product and impurities. |
| Choice of Purification Method | A single purification method may not be sufficient. A multi-step purification strategy may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Sequential Conjugation to this compound using an Orthogonal Protection Strategy
This protocol outlines a general workflow for conjugating two different molecules (Molecule A and Molecule B) to this compound.
Diagram: Experimental Workflow for Sequential Conjugation
Caption: Sequential conjugation workflow for this compound.
Materials:
-
This compound
-
Molecule A (with a thiol-reactive group, e.g., maleimide)
-
Molecule B (with an alcohol-reactive group, e.g., a carboxylic acid for esterification)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Appropriate solvents for reaction and purification
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Protection of the Alcohol Group:
-
Dissolve this compound (1 eq.) and imidazole (1.5 eq.) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the resulting Thiol-PEG12-O-TBDMS by column chromatography.
-
-
Conjugation of Molecule A to the Thiol Group:
-
Dissolve Thiol-PEG12-O-TBDMS (1 eq.) and Molecule A (e.g., a maleimide derivative, 1.1 eq.) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the conjugate (Molecule A-S-PEG12-O-TBDMS) by size-exclusion chromatography or HPLC.
-
-
Deprotection of the Alcohol Group:
-
Dissolve the purified conjugate from the previous step in THF.
-
Add TBAF (1 M in THF, 1.5 eq.) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous ammonium chloride and extract the product.
-
Purify the deprotected conjugate (Molecule A-S-PEG12-OH) by chromatography.
-
-
Conjugation of Molecule B to the Alcohol Group (Example: Esterification):
-
Dissolve Molecule A-S-PEG12-OH (1 eq.), Molecule B (a carboxylic acid, 1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM or DMF.
-
Add DCC or EDC (1.5 eq.) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Filter to remove the urea byproduct (if using DCC).
-
Purify the final bifunctional conjugate (Molecule A-S-PEG12-O-Molecule B) by preparative HPLC.
-
Diagram: Troubleshooting Logic for Bifunctional Conjugation
Caption: A logical flow for troubleshooting bifunctional conjugations.
References
Technical Support Center: Purification of Thiol-PEG12-alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Thiol-PEG12-alcohol (HS-PEG12-OH) conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | 1. Conjugate Precipitation: The conjugate may have limited solubility in the purification buffers. | - Optimize Buffer Conditions: Modify the pH or ionic strength of the buffer. The addition of organic modifiers like acetonitrile or isopropanol in reverse-phase chromatography can also improve solubility. - Sample Handling: Avoid excessively high concentrations of the conjugate during purification. |
| 2. Non-specific Adsorption: The conjugate may be adsorbing to chromatography columns or membranes. | - Column Choice: For size-exclusion chromatography, select a column with a matrix known for low protein/peptide binding. - Mobile Phase Additives: Include additives like arginine in the mobile phase to reduce non-specific interactions. | |
| 3. Oxidation of Thiol Group: The free thiol group on the PEG linker can oxidize to form disulfide bonds, leading to aggregation and loss of product. | - Work under Inert Conditions: If possible, perform purification steps under a nitrogen or argon atmosphere. - Use of Reducing Agents: Add a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the sample, but be mindful of its removal in subsequent steps. | |
| Presence of Unreacted this compound | 1. Inefficient Purification Method: The chosen purification technique may not provide sufficient resolution to separate the conjugate from the smaller, unreacted PEG linker. | - Optimize Chromatography Gradient: For reverse-phase HPLC, a shallower gradient can improve the separation of the conjugate from the unreacted PEG. - Select Appropriate MWCO: For dialysis or ultrafiltration, use a membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the conjugate but large enough to allow the unreacted PEG to pass through. |
| 2. Excess PEG in Reaction: A large excess of the this compound was used in the conjugation reaction. | - Multiple Purification Steps: A combination of purification techniques, such as an initial dialysis step followed by preparative HPLC, may be necessary. | |
| Broad or Tailing Peaks in Chromatography | 1. Secondary Interactions: The conjugate may be interacting with the stationary phase of the chromatography column. | - Adjust Mobile Phase: Increase the ionic strength or add an organic modifier to the mobile phase to disrupt these interactions. |
| 2. Column Overload: Too much sample has been loaded onto the column. | - Reduce Sample Load: Decrease the amount of sample injected onto the column. | |
| 3. Poor Sample Solubility: The conjugate is not fully dissolved in the mobile phase. | - Ensure Complete Dissolution: Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.[1] | |
| Multiple Peaks for the Purified Conjugate | 1. Presence of Isomers: If the molecule to which the PEG is conjugated has multiple potential attachment sites, positional isomers may be present. | - High-Resolution Chromatography: Use a high-resolution analytical column and optimize the gradient to attempt to separate the isomers. - Characterization: Use mass spectrometry to confirm the presence of isomers with the same mass but different retention times. |
| 2. Aggregation: The conjugate may be forming dimers or higher-order aggregates. | - Size-Exclusion Chromatography: Use SEC to separate monomers from aggregates.[2][3] - Optimize Storage Conditions: Store the purified conjugate in a buffer that minimizes aggregation and at an appropriate temperature. | |
| 3. On-Column Degradation: The conjugate may be degrading during the purification process. | - Minimize Run Time: Use shorter chromatography runs where possible. - Adjust pH: Ensure the mobile phase pH is within the stability range of the conjugate. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial method to purify my this compound conjugate?
A1: The choice of purification method depends on the size and properties of the molecule conjugated to the this compound.
-
For large molecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) or dialysis are good initial choices to remove the much smaller, unreacted PEG linker.[4]
-
For smaller molecules (e.g., peptides, small molecule drugs): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective method for achieving high purity.[5]
Q2: How can I remove unreacted this compound from my conjugate preparation?
A2: Several methods can be employed:
-
Dialysis/Ultrafiltration: Use a membrane with a Molecular Weight Cutoff (MWCO) that retains your conjugate while allowing the smaller this compound (MW: 562.71 g/mol ) to pass through.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size, effectively separating the larger conjugate from the smaller unreacted PEG.
-
Reverse-Phase HPLC (RP-HPLC): By optimizing the gradient, the more hydrophobic conjugate can be separated from the more polar unreacted PEG linker.
Q3: How can I prevent the oxidation of the free thiol group during purification and storage?
A3: Oxidation of the thiol group to a disulfide is a common issue. To mitigate this:
-
Work in an oxygen-free environment: Use degassed buffers and consider working under an inert gas like nitrogen or argon.
-
Add a reducing agent: A small amount of DTT or TCEP can be added to your sample. However, be aware that these will also need to be removed.
-
Control pH: Keep the pH of your buffers neutral or slightly acidic, as higher pH can promote thiol oxidation.
Q4: What analytical techniques are recommended to assess the purity of the final conjugate?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Both SEC and RP-HPLC can be used to assess purity and detect impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify any impurities. High-resolution mass spectrometry can be particularly useful.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and assess purity, especially for smaller conjugates.
Q5: My conjugate appears to be aggregating. What can I do?
A5: Aggregation can be a significant challenge. Consider the following:
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength, excipients) to find one that minimizes aggregation.
-
Size-Exclusion Chromatography: Use SEC to remove existing aggregates from your sample.
-
Storage Conditions: Store your purified conjugate at a low concentration and at a temperature that promotes stability (often -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of small to medium-sized this compound conjugates.
Materials:
-
Crude conjugate sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from low %B to high %B to elute the conjugate. A typical gradient might be 5% to 95% B over 30 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides, or a wavelength specific to an incorporated chromophore).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the conjugate.
-
Solvent Removal: Remove the organic solvent from the collected fractions using a centrifugal evaporator or by lyophilization.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is ideal for removing unreacted this compound from larger conjugates like proteins.
Materials:
-
Crude conjugate sample
-
SEC column with an appropriate molecular weight range
-
Isocratic mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in the SEC mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Run the system under isocratic conditions (constant mobile phase composition).
-
Monitor the elution profile with a UV detector. The larger conjugate will elute earlier than the smaller, unreacted this compound.
-
-
Fraction Collection: Collect the fractions containing the purified conjugate.
-
Concentration (if necessary): If the purified conjugate is too dilute, it can be concentrated using ultrafiltration with an appropriate MWCO membrane.
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for purifying this compound conjugates.
References
- 1. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 2. waters.com [waters.com]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gel filtration chromatography (size exclusion chromatography) of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in PROTAC synthesis with Thiol-PEG12-alcohol
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges encountered when using Thiol-PEG12-alcohol as a linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to low yields during the multi-step synthesis of a PROTAC using a this compound linker. The questions are divided into three main categories: issues related to the thiol-maleimide conjugation, challenges with esterification or etherification of the alcohol terminus, and general purification difficulties.
Part 1: Troubleshooting the Thiol-Maleimide Conjugation Step
The thiol end of the this compound linker is commonly conjugated to a maleimide-functionalized molecule (either the warhead or the E3 ligase ligand). Low yields in this step are frequently due to side reactions involving the thiol or the maleimide.
Question 1: I am observing a very low yield after my thiol-maleimide conjugation reaction. What are the most likely causes and how can I improve the reaction efficiency?
Answer:
Low yields in thiol-maleimide conjugations are often attributable to several factors, primarily revolving around the stability and reactivity of both the thiol and maleimide groups. The most common culprits are thiol oxidation, maleimide hydrolysis, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Prevent Thiol Oxidation: The thiol group (-SH) on your PEG linker is susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive with maleimides.
-
Use Reducing Agents: Prior to conjugation, ensure all disulfide bonds are reduced. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also effective but must be removed before conjugation to prevent it from reacting with your maleimide.[1][2]
-
Degas Buffers: Remove dissolved oxygen from your reaction buffers by sparging with an inert gas like nitrogen or argon.[1]
-
Include a Chelating Agent: Add a chelating agent such as EDTA (1-5 mM) to your buffer to sequester metal ions that can catalyze thiol oxidation.[1]
-
-
Ensure Maleimide Stability: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5, rendering it inactive.[1]
-
Control pH: Maintain the reaction pH within the optimal range of 6.5-7.5. This range ensures the thiol is sufficiently nucleophilic while minimizing maleimide hydrolysis and side reactions with amines.
-
Fresh Reagents: Prepare your maleimide-containing solutions immediately before use and avoid long-term storage in aqueous buffers.
-
-
Optimize Reaction Stoichiometry: An incorrect molar ratio of maleimide to thiol can lead to incomplete reaction.
-
Molar Excess of Maleimide: A 10-20 fold molar excess of the maleimide-containing reagent is a common starting point to drive the reaction to completion. However, this should be optimized for your specific substrates.
-
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability; minimizes side reactions with amines. |
| Reducing Agent | TCEP (preferred) or DTT | Reduces disulfide bonds to reactive free thiols. TCEP does not require removal. |
| Chelating Agent | 1-5 mM EDTA | Sequesters metal ions that catalyze thiol oxidation. |
| Molar Ratio | 10-20x excess of maleimide reagent | Drives the reaction towards product formation. |
| Temperature | Room temperature or 4°C | Mild conditions that are generally well-tolerated. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxygen to prevent thiol re-oxidation. |
Question 2: I suspect side reactions are consuming my starting materials. What are the common side reactions in thiol-maleimide chemistry and how can I identify them?
Answer:
Besides the primary issues of thiol oxidation and maleimide hydrolysis, other side reactions can reduce your yield. These include reaction of the maleimide with other nucleophiles and the retro-Michael reaction.
Common Side Reactions:
-
Reaction with Amines: At a pH above 7.5, primary amines, such as the side chain of lysine residues in a peptide or protein, can react with the maleimide group, leading to unwanted byproducts.
-
Thiazine Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at higher pH.
-
Retro-Michael Reaction: The thioether bond formed in the conjugation is susceptible to a retro-Michael reaction, where the bond breaks, reforming the maleimide and the free thiol. This can lead to an equilibrium mixture and reduced yield of the desired product.
Identification of Side Products:
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful tool for identifying side products. You can look for masses corresponding to hydrolyzed maleimide, amine adducts, or the starting materials.
-
NMR Spectroscopy: For detailed structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable.
Mitigation Strategies:
-
Strict pH Control: Maintaining the pH between 6.5 and 7.5 is the most effective way to prevent reactions with amines.
-
N-terminal Acetylation: For peptides with an N-terminal cysteine, acetylation of the N-terminus can prevent thiazine rearrangement.
Part 2: Troubleshooting the Alcohol Terminus Conjugation (Esterification/Etherification)
The alcohol end of the this compound linker needs to be conjugated to the other component of the PROTAC, which often possesses a carboxylic acid or a suitable leaving group. Common reactions include esterification and etherification.
Question 3: I am struggling with low yield during the esterification of the PEG-alcohol with a carboxylic acid-containing molecule. What are the best methods to use and what are the common pitfalls?
Answer:
Esterification of a PEG-alcohol can be challenging due to the potentially sterically hindered nature of the substrates and the need for mild reaction conditions to avoid degradation of other functional groups in the PROTAC precursors.
Recommended Esterification Methods:
-
Steglich Esterification: This is a mild and effective method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).
-
HATU/DIPEA Coupling: This is another common and efficient method for forming amide and ester bonds, particularly in peptide synthesis, and is well-suited for PROTAC synthesis.
Common Pitfalls and Troubleshooting:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be effectively activated for the reaction to proceed.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water will react with the activated carboxylic acid.
-
Sufficient Coupling Reagent: Use a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents of DCC/DIC or HATU).
-
-
Side Reactions with Carbodiimides: A common side reaction in DCC-mediated couplings is the formation of an N-acylurea byproduct, which is unreactive and can complicate purification.
-
Use of DMAP: The addition of a catalytic amount of DMAP can suppress the formation of N-acylurea and increase the reaction rate.
-
Alternative Carbodiimides: Water-soluble carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can be used, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.
-
-
Steric Hindrance: If either the PEG-alcohol or the carboxylic acid-containing molecule is sterically bulky, the reaction rate may be slow.
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently warm the reaction if the substrates are stable.
-
Optimize Solvent: Use a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure good solubility of all reactants.
-
Table 2: Typical Steglich Esterification Protocol
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.2 | Substrate |
| DCC or DIC | 1.1 - 1.5 | Carboxylic acid activator |
| DMAP | 0.1 - 0.2 | Catalyst, suppresses side reactions |
| Solvent | - | Anhydrous DCM or DMF |
Question 4: I am considering an ether linkage for my PROTAC. What are the recommended methods for forming an ether with the PEG-alcohol and what are the potential challenges?
Answer:
Forming an ether linkage can provide greater metabolic stability compared to an ester. The two most common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Recommended Etherification Methods:
-
Williamson Ether Synthesis: This reaction involves the deprotonation of the PEG-alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., a halide or tosylate) on the other reaction partner in an SN2 reaction.
-
Key Considerations: This method works best with primary alkyl halides/tosylates. Secondary and tertiary leaving groups are prone to E2 elimination, which will result in an alkene byproduct instead of the desired ether.
-
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry (if applicable). It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Key Considerations: The Mitsunobu reaction is generally high-yielding and proceeds under mild conditions. However, purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.
-
Potential Challenges and Troubleshooting:
-
Incomplete Deprotonation (Williamson Synthesis): The PEG-alcohol must be fully deprotonated to form the reactive alkoxide.
-
Choice of Base: A strong base such as sodium hydride (NaH) is typically required. Ensure the base is fresh and used in a slight excess.
-
-
Elimination Side Reactions (Williamson Synthesis): As mentioned, E2 elimination is a major competing reaction with secondary and tertiary halides.
-
Reaction Design: If possible, design your synthesis so that the PEG-alkoxide reacts with a primary halide/tosylate.
-
-
Purification from Mitsunobu Byproducts: The byproducts of the Mitsunobu reaction can be difficult to separate from the desired product.
-
Chromatography: Careful column chromatography is usually necessary. Sometimes, using a polymer-supported triphenylphosphine can simplify purification as the phosphine oxide byproduct remains on the solid support.
-
Part 3: General Purification Strategies for PEGylated PROTACs
The long, flexible PEG chain in your PROTAC can make purification challenging, often leading to broad peaks in chromatography and difficulty in separating the product from starting materials and byproducts.
Question 5: I am having trouble purifying my final PEGylated PROTAC. What are the best chromatographic techniques to use, and can you provide some starting conditions?
Answer:
Purification of PEGylated molecules requires a tailored approach, and often a combination of chromatographic techniques is necessary.
Recommended Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is an excellent first step to separate your PROTAC from smaller molecules like unreacted starting materials, coupling reagents, and byproducts. It separates molecules based on their hydrodynamic radius.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is very effective for purifying PROTACs and can often separate the final product from closely related impurities.
-
Ion Exchange Chromatography (IEX): If your PROTAC or impurities contain ionizable groups, IEX can be a powerful purification method. It separates molecules based on their net charge at a given pH.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in the presence of a high salt concentration. It can be a useful orthogonal technique to RP-HPLC.
Table 3: Starting Conditions for PROTAC Purification
| Technique | Column Type | Mobile Phase A | Mobile Phase B | Gradient |
| RP-HPLC | C18 or C4 | Water + 0.1% TFA or Formic Acid | Acetonitrile or Methanol + 0.1% TFA or Formic Acid | Linear gradient from low to high %B |
| SEC | Appropriate for MW range | Isocratic PBS or other aqueous buffer | N/A | Isocratic |
| IEX (Anion) | Quaternary Ammonium (Q) | Low salt buffer (e.g., 20 mM Tris, pH 8.0) | High salt buffer (e.g., 20 mM Tris + 1 M NaCl, pH 8.0) | Linear gradient from low to high salt |
| IEX (Cation) | Sulfopropyl (SP) | Low salt buffer (e.g., 20 mM MES, pH 6.0) | High salt buffer (e.g., 20 mM MES + 1 M NaCl, pH 6.0) | Linear gradient from low to high salt |
General Purification Tips:
-
Monitor by LC-MS: Use LC-MS to track your fractions and identify those containing the pure product.
-
Orthogonal Methods: If one method does not provide adequate separation, try an orthogonal method (e.g., follow IEX with RP-HPLC).
-
Flash Chromatography: For larger scale purifications, flash column chromatography with silica gel or C18-functionalized silica can be used.
Experimental Workflows and Logic Diagrams
To further aid in your troubleshooting, the following diagrams illustrate the general synthetic workflow and a decision tree for addressing low reaction yields.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Troubleshooting decision tree for low yield in PROTAC synthesis.
References
Side reactions of Thiol-PEG12-alcohol and how to avoid them
Welcome to the technical support center for Thiol-PEG12-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a polyethylene glycol (PEG) linker with a terminal thiol (-SH) group and a terminal alcohol (-OH) group. The hydrophilic 12-unit PEG spacer enhances solubility in aqueous solutions.[1][2]
-
The thiol group is highly reactive towards maleimides, vinyl sulfones, and metal surfaces such as gold and silver.[1]
-
The alcohol group can be used for further chemical modifications, such as esterification or etherification, to conjugate other molecules.[2]
Q2: What is the most common side reaction when working with this compound?
The most prevalent side reaction is the oxidation of the thiol group to form a disulfide bond (-S-S-).[3] This dimerization can lead to a loss of the desired reactivity of the thiol group and the formation of unwanted homodimers of the PEG linker.
Q3: What factors promote the oxidation of the thiol group to a disulfide bond?
Several factors can accelerate the oxidation of thiols:
-
Presence of Oxygen: Dissolved oxygen in reaction buffers is a primary oxidizing agent.
-
Elevated pH: A pH above the pKa of the thiol group (typically around 8.5) leads to the formation of the more reactive thiolate anion (RS-), which is readily oxidized.
-
Trace Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of thiols.
-
Exposure to Light: Some PEG reagents, including thiols, are sensitive to light, which can contribute to their degradation.
Q4: I am using a thiol-maleimide conjugation strategy. What are the potential side reactions?
While the thiol-maleimide reaction is a widely used bioconjugation method, several side reactions can occur:
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines (e.g., lysine residues in proteins), leading to a loss of chemoselectivity.
-
Retro-Michael Reaction: The thiosuccinimide linkage formed can be unstable and undergo a retro-Michael reaction, leading to the dissociation of the conjugate.
-
Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to the formation of a thiazine impurity, which can complicate purification and analysis.
Q5: How should I properly store and handle this compound to minimize side reactions?
Proper storage and handling are critical to maintaining the integrity of this compound:
-
Storage Temperature: Store the reagent at -20°C or lower for long-term stability.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Desiccation: Keep the product desiccated to prevent moisture condensation, which can occur when moving it from cold storage to room temperature.
-
Aliquotting: For sensitive PEG products, consider aliquoting into smaller, single-use portions to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Light Protection: Store in the dark or in an amber vial to protect it from light.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
If you are observing low yields in your conjugation reaction, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation of Thiol | Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to your reaction mixture. | TCEP will reduce any formed disulfide bonds back to free thiols, making them available for conjugation. |
| Incorrect pH | Ensure the reaction pH is optimal for your specific conjugation chemistry. For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended. | The reaction rate is highly pH-dependent. At lower pH, the reaction is slow, and at higher pH, side reactions with amines can occur. |
| Degraded Reagent | Use a fresh aliquot of this compound that has been stored properly. | Improper storage can lead to the degradation of the thiol group. |
| Hydrolysis of Maleimide | If using a maleimide, prepare the maleimide solution immediately before use. | Maleimides can hydrolyze at neutral to high pH, rendering them unreactive towards thiols. |
Issue 2: Presence of Unexpected Side Products
The appearance of unexpected peaks in your analytical data (e.g., HPLC, mass spectrometry) may indicate the presence of side products.
| Potential Side Product | Troubleshooting Step | Rationale |
| Disulfide-linked Dimer | 1. Degas all buffers and solutions thoroughly. 2. Add a chelating agent like EDTA to your buffers. 3. Maintain a slightly acidic to neutral pH (6.5-7.5). | 1. Removes dissolved oxygen, a key oxidant. 2. Sequesters metal ions that catalyze oxidation. 3. Keeps the thiol protonated and less susceptible to oxidation. |
| Maleimide-Amine Adduct | Perform the thiol-maleimide conjugation at a pH between 6.5 and 7.5. | This pH range favors the reaction of the maleimide with the thiol over primary amines. |
| Thiazine Impurity | If conjugating to an N-terminal cysteine, work at a slightly acidic pH. | This can help to minimize the thiazine rearrangement side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Prepare Buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2, degassed thoroughly.
-
Optional: Add 1-10 mM EDTA to the buffer to chelate metal ions.
-
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the required amount in the degassed conjugation buffer to create a stock solution.
-
-
Prepare Maleimide-Activated Molecule Solution:
-
Dissolve the maleimide-containing molecule in the degassed conjugation buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-activated molecule solution. A 1.5 to 5-fold molar excess of the PEG reagent is often used.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent and quenching agent.
-
Visualizations
Caption: Primary reaction pathways and side reactions of this compound.
References
Technical Support Center: Characterization of Thiol-PEG12-alcohol Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing the purity of Thiol-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes for this compound?
A1: The critical purity attributes for this compound include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Percentage of the desired this compound molecule in the sample.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in the sample. For a discrete PEG linker like PEG12, the PDI should be very close to 1.0.
-
Absence of Impurities: Identification and quantification of any process-related impurities (e.g., starting materials, reagents) or degradation products (e.g., oxidized thiol).
Q2: Which analytical techniques are most suitable for characterizing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most common and effective methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over a UV detector.
-
Mass Spectrometry (MS): To confirm the molecular weight of the main component and identify impurities.
-
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): To determine the molecular weight distribution and polydispersity.[1][2][3]
Q3: My this compound appears to be degrading upon storage. What could be the cause and how can I prevent it?
A3: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species. To minimize degradation, store this compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.[4] Avoid repeated freeze-thaw cycles. When preparing solutions, use deoxygenated solvents.
Troubleshooting Guides
¹H NMR Spectroscopy
Problem: Unexpected peaks are observed in the ¹H NMR spectrum.
-
Possible Cause 1: Presence of solvent residue.
-
Solution: Compare the chemical shifts of the unknown peaks with common NMR solvents (e.g., ethyl acetate, dichloromethane, acetone).
-
-
Possible Cause 2: Oxidation of the thiol group.
-
Solution: Look for the disappearance or decrease in the integration of the thiol proton and the appearance of new signals corresponding to the disulfide dimer. Prepare a fresh sample using deoxygenated solvent and re-acquire the spectrum.
-
-
Possible Cause 3: Presence of PEG-related impurities.
-
Solution: PEG impurities with different chain lengths may be present. These can be difficult to resolve by NMR but may be more readily identified by HPLC or MS.
-
Problem: Incorrect integration values for the characteristic peaks.
-
Possible Cause: Incomplete relaxation of the protons.
-
Solution: Increase the relaxation delay (d1) in the NMR acquisition parameters to ensure full relaxation of all protons, especially the protons of the PEG backbone.
-
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape or tailing.
-
Possible Cause: Interaction of the analyte with residual silanols on the column.
-
Solution: Use a base-deactivated column.[5] Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
-
Problem: Co-elution of the main peak with impurities.
-
Possible Cause: Inadequate separation under the current chromatographic conditions.
-
Solution:
-
Modify the gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the stationary phase: Switching from a C18 to a C8 or a phenyl-hexyl column can alter the selectivity.
-
Employ ion-pairing chromatography: Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve the retention and separation of polar analytes.
-
-
Problem: No peak is observed with a UV detector.
-
Possible Cause: this compound lacks a significant UV chromophore.
-
Solution: Use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).
-
Mass Spectrometry (MS)
Problem: Multiple peaks are observed in the mass spectrum.
-
Possible Cause 1: Presence of different salt adducts.
-
Solution: The PEG backbone can readily form adducts with various cations (e.g., Na⁺, K⁺). This is common and can be confirmed by the mass difference between the peaks corresponding to the expected adducts.
-
-
Possible Cause 2: Polydispersity of the PEG chain.
-
Solution: The presence of species with different numbers of ethylene glycol units will result in a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).
-
-
Possible Cause 3: In-source fragmentation or oxidation.
-
Solution: Optimize the ionization source conditions (e.g., cone voltage) to minimize fragmentation. Ensure the sample is fresh to avoid analyzing oxidized species.
-
Experimental Protocols
¹H NMR Spectroscopy for Structural Confirmation and Purity
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument Parameters (400 MHz NMR):
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate the characteristic peaks.
-
Calculate the purity by comparing the integration of the analyte peaks to a known internal standard if quantitative analysis is required.
-
Reversed-Phase HPLC with ELSD for Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
Time (min) %B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow: 1.5 SLM.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer equipped with an ESI source, typically coupled to an HPLC system (LC-MS).
-
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-2000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Look for the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ ions corresponding to the theoretical molecular weight of this compound (562.77 g/mol ).
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -SH | ~1.6 | t | 1H |
| -CH₂-SH | ~2.7 | q | 2H |
| -CH₂-CH₂-SH | ~3.6 | t | 2H |
| PEG Backbone (-O-CH₂-CH₂-) | 3.6-3.7 | m | 44H |
| -CH₂-OH | ~3.7 | t | 2H |
| -OH | Variable | br s | 1H |
Table 2: Representative HPLC-ELSD Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.5 | Unknown Impurity |
| 2 | 8.2 | 99.2 | This compound |
| 3 | 9.5 | 0.3 | Dimer Impurity |
Table 3: Representative ESI-MS Data
| Observed m/z | Calculated m/z | Ion Species | Identification |
| 563.35 | 563.34 | [M+H]⁺ | This compound |
| 585.33 | 585.32 | [M+Na]⁺ | This compound |
| 601.30 | 601.29 | [M+K]⁺ | This compound |
| 1125.68 | 1125.67 | [2M+H]⁺ | Disulfide Dimer |
Visualizations
Caption: Workflow for the comprehensive purity characterization of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of Polyethylene Glycol by Gel Permeation Chromatography [wayeal-instrument.com]
- 3. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 4. Thiol-PEG12-acid | 1032347-93-5; 2211174-73-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Aggregation of PEGylated Proteins
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common aggregation issues encountered during the PEGylation of proteins.
Section 1: Frequently Asked Questions (FAQs) - Understanding PEGylated Protein Aggregation
Q1: What is PEGylated protein aggregation and why is it a concern?
A: Protein aggregation is a process where individual protein molecules associate to form larger complexes, ranging from small, soluble oligomers to large, insoluble precipitates.[1] For therapeutic proteins, PEGylation—the covalent attachment of polyethylene glycol (PEG)—is a widely used technique to improve their pharmacokinetic and pharmacodynamic properties.[2][3] However, the PEGylation process itself or subsequent handling can sometimes induce aggregation.[4] Aggregation is a major concern because it can lead to a loss of therapeutic efficacy, and in some cases, trigger an immunogenic response in patients.[5]
Q2: What are the primary causes of protein aggregation during and after PEGylation?
A: Aggregation of PEGylated proteins can be triggered by a variety of factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can inadvertently connect two or more protein molecules, leading to the formation of large aggregates.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.
-
PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure (linear vs. branched) of the PEG chain can influence these interactions.
-
Poor Reagent Quality: The presence of impurities in the PEG reagent can lead to unintended side reactions and aggregation.
-
Physical Stress: Agitation, shear stress during pumping, and freeze-thaw cycles can all contribute to protein unfolding and subsequent aggregation.
Q3: How does the choice of PEG reagent (e.g., size, structure) impact aggregation?
A: The properties of the PEG reagent play a crucial role in the stability of the resulting conjugate:
-
Molecular Weight: Larger PEG chains generally provide a greater steric shield, which can help prevent protein-protein interactions and reduce aggregation. They also increase the hydrodynamic size of the protein, which can improve its pharmacokinetic profile.
-
Structure (Linear vs. Branched): Branched PEGs can offer a more extensive protective cloud around the protein compared to linear PEGs of the same molecular weight, which may provide better resistance to aggregation.
-
Reactive Moiety: The type of reactive group on the PEG determines the site of attachment on the protein. Site-specific PEGylation, away from areas prone to unfolding or active sites, can minimize the impact on protein structure and stability.
Section 2: Troubleshooting Guide - Step-by-Step Solutions
This guide provides practical steps to address aggregation issues at various stages of your workflow.
Q4: I'm observing visible precipitates during my PEGylation reaction. What should I do?
A: Visible precipitation is a clear indicator of significant aggregation. The following workflow can help you diagnose and resolve the issue.
Q5: My PEGylated protein is soluble, but Size Exclusion Chromatography (SEC) shows high molecular weight species. How can I optimize the reaction?
A: The presence of high molecular weight (HMW) species indicates the formation of soluble aggregates. Optimization of the reaction conditions is key.
Step 1: Screen Reaction Parameters Perform small-scale screening experiments to identify the optimal conditions for your specific protein.
| Parameter | Recommended Range for Screening | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the chances of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A lower excess of PEG may reduce the risk of cross-linking. |
| pH | Screen a range around the protein's pI and known stability optimum | Protein stability is highly pH-dependent. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down the reaction rate, potentially favoring intramolecular modification. |
Step 2: Modify the Reaction Kinetics If screening indicates that aggregation is still an issue, consider modifying how the PEG reagent is introduced.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time. This can help to maintain a lower instantaneous concentration of the reactive PEG and reduce the likelihood of cross-linking.
Step 3: Consider Alternative PEGylation Strategies If aggregation persists, you may need to explore different PEGylation chemistries or strategies that offer more control over the conjugation site.
Q6: How can I prevent aggregation during purification and long-term storage?
A: Maintaining the stability of your purified PEGylated protein is crucial.
1. Formulation with Stabilizing Excipients: The addition of excipients to your storage buffer can significantly enhance protein stability.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Preferential exclusion, increases the thermodynamic stability of the native state. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Can suppress protein-protein interactions and increase solubility. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent adsorption to container surfaces, which can be a nucleation point for aggregation. |
2. Optimal Storage Conditions:
-
Temperature: Store at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect from light, as exposure can lead to photo-oxidation and aggregation.
-
Container Material: Use low-protein-binding containers to minimize surface adsorption.
Section 3: Analytical Techniques for Aggregation Analysis
A combination of analytical techniques is recommended to fully characterize the aggregation state of your PEGylated protein.
Q7: How do I use Size Exclusion Chromatography (SEC) to quantify aggregates?
A: SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying soluble aggregates. Aggregates, being larger, will elute earlier than the monomeric protein.
Detailed Experimental Protocol for SEC:
-
System Preparation:
-
Column: Choose a column with a pore size appropriate for the expected size range of your PEGylated protein and its aggregates.
-
Mobile Phase: A typical mobile phase is a phosphate-based buffer (e.g., 150 mM sodium phosphate, pH 7.0). The inclusion of a salt, such as 150-300 mM NaCl, can help to reduce non-specific interactions with the column matrix. For some proteins, the addition of arginine (e.g., 200 mM) to the mobile phase can further reduce non-specific interactions.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detector: UV detection at 280 nm is standard for proteins. Coupling with a multi-angle light scattering (MALS) detector can provide absolute molecular weight determination of the eluting species.
-
-
Sample Preparation:
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and any HMW species.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of HMW Peaks / Total Area of All Peaks) * 100.
-
Q8: What is the protocol for Dynamic Light Scattering (DLS) analysis?
A: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is very sensitive to the presence of even small amounts of large aggregates.
Detailed Experimental Protocol for DLS:
-
Sample Preparation:
-
The sample should be visually clear and free of large particulates. Centrifugation or filtration (using a DLS-compatible filter, e.g., 0.22 µm) may be necessary.
-
Use a clean, scratch-free cuvette.
-
The required sample volume is typically low (µL range).
-
-
Instrument Setup:
-
Set the laser wavelength and scattering angle (e.g., 173°).
-
Equilibrate the sample to the desired temperature within the instrument.
-
-
Data Acquisition and Analysis:
-
The instrument measures the correlation function of the scattered light intensity.
-
This is then used to calculate the diffusion coefficient, which is related to the hydrodynamic diameter via the Stokes-Einstein equation.
-
The results are typically presented as a size distribution plot (by intensity, volume, or number). The presence of peaks at larger diameters indicates aggregation.
-
The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.
-
Q9: How can Differential Scanning Calorimetry (DSC) assess the stability of my PEGylated protein?
A: DSC measures the heat capacity of a sample as a function of temperature, providing valuable information about the thermal stability of a protein. By comparing the thermal unfolding profile of the PEGylated protein to the unmodified protein, you can assess the impact of PEGylation on its conformational stability.
Detailed Experimental Protocol for DSC:
-
Sample Preparation:
-
Dialyze both the PEGylated protein and the unmodified control into the same buffer to ensure an accurate comparison.
-
The buffer itself is used as the reference solution.
-
Protein concentration is typically in the range of 0.5-2 mg/mL.
-
-
Instrument Setup:
-
Set the scan rate, which is typically 1°C/min.
-
Define the temperature range for the scan, ensuring it covers the entire unfolding transition of the protein.
-
-
Data Acquisition and Analysis:
-
The instrument measures the differential heat flow between the sample and reference cells as the temperature is increased.
-
The resulting thermogram shows a peak corresponding to the protein unfolding.
-
The key parameter is the melting temperature (Tm), which is the temperature at the apex of the unfolding peak. An increase in Tm for the PEGylated protein compared to the native protein indicates enhanced thermal stability.
-
The enthalpy of unfolding (ΔH) can also be calculated from the area under the peak.
-
References
- 1. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Protein formulation by PEGylation | PDF [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
Validation & Comparative
Thiol-PEG12-Alcohol vs. Other PEG Linker Lengths: A Comparative Guide for Drug Delivery
In the rational design of drug conjugates, particularly antibody-drug conjugates (ADCs), the linker connecting the payload to the targeting moiety is a critical determinant of the therapeutic index.[1] Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance the physicochemical and pharmacological properties of bioconjugates.[2] This guide provides an objective comparison of Thiol-PEG12-alcohol with other PEG linker lengths, supported by experimental data, to assist researchers in optimizing their drug delivery systems.
Thiol-PEG-alcohol linkers are bifunctional molecules featuring a thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, separated by a PEG chain.[3] The thiol group enables covalent attachment to molecules through disulfide bonds or reactions with maleimides, while the alcohol group offers a site for further chemical modification or conjugation.[3] The length of the intervening PEG chain—such as the 12-unit chain in this compound—profoundly impacts solubility, stability, pharmacokinetics (PK), and efficacy.[1]
Impact of PEG Linker Length on Drug Conjugate Performance
The selection of a PEG linker length involves a crucial trade-off between enhancing pharmacokinetic properties and preserving potent biological activity. Longer PEG chains generally improve solubility and circulation half-life but may sometimes reduce in vitro potency.
Pharmacokinetics (PK): The inclusion of a PEG linker, and specifically its length, is a major driver of a drug conjugate's pharmacokinetic profile. Longer PEG chains increase the hydrodynamic radius of the conjugate, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation can result in greater accumulation of the drug at the target site, such as a tumor.
Studies on ADCs have shown that increasing the PEG chain length from 2 to 24 units leads to increased plasma and tumor exposures and lower plasma clearances. Specifically, ADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor exposures compared to those with shorter PEG2 and PEG4 linkers.
In Vivo Efficacy: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. In a xenograft mouse model, ADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, a significant improvement over the 35-45% reduction seen with PEG2 and PEG4 linkers and the 11% reduction from a non-PEGylated control ADC. This suggests that a PEG12 linker falls within the optimal range for maximizing anti-tumor activity.
Solubility and Stability: A primary advantage of PEGylation is the mitigation of aggregation, especially for conjugates with hydrophobic payloads. Incorporating hydrophilic PEG linkers enhances the overall solubility of the conjugate, allowing for higher drug-to-antibody ratios (DARs) without compromising stability. The length of the PEG spacer can also sterically shield the payload from enzymatic degradation, further enhancing stability.
In Vitro Potency: The effect of PEG linker length on in vitro potency can be context-dependent. Longer PEG chains can sometimes lead to reduced cytotoxicity. For instance, in a study with affibody-drug conjugates, increasing the PEG linker size from 4 kDa to 10 kDa resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively. This highlights the need for empirical testing to find the right balance for each specific drug conjugate design.
Data Presentation: Comparative Performance Metrics
The following tables summarize quantitative data from preclinical studies, comparing key performance indicators across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and Tumor Exposure
| PEG Linker Length | Relative Plasma Exposure | Relative Tumor Exposure | Tumor to Plasma Exposure Ratio |
|---|---|---|---|
| Non-PEGylated | Baseline | Baseline | Low |
| PEG2 | Increased | Increased | Moderate |
| PEG4 | Increased | Increased | Moderate |
| PEG8 | Significantly Increased | Significantly Increased | High |
| PEG12 | Significantly Increased | Significantly Increased | High |
| PEG24 | Significantly Increased | Significantly Increased | High |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Weight Reduction)
| PEG Linker Length | Tumor Weight Reduction (%) |
|---|---|
| Non-PEGylated | 11% |
| PEG2 | 35-45% |
| PEG4 | 35-45% |
| PEG8 | 75-85% |
| PEG12 | 75-85% |
| PEG24 | 75-85% |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are essential for the systematic evaluation of drug conjugates with different PEG linkers.
Protocol 1: ADC Synthesis and Conjugation
This protocol describes the conjugation of a drug-linker to an antibody via reduced interchain disulfides.
-
Antibody Reduction: A monoclonal antibody in a buffer such as phosphate-buffered saline (PBS) is treated with a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The mixture is incubated at 37°C for 2 hours to expose free sulfhydryl (-SH) groups.
-
Drug-Linker Preparation: The Thiol-PEG-alcohol linker is first activated or conjugated to the payload. For thiol-based conjugation to an antibody, a maleimide-functionalized PEG linker is typically used with the payload already attached.
-
Conjugation: The activated drug-linker (e.g., Maleimide-PEG12-Payload) is added to the solution of the reduced antibody. The reaction is incubated to allow for the covalent bond formation between the antibody's free thiols and the linker's maleimide group.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linkers, payloads, and aggregated proteins.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability, often using techniques like mass spectrometry and hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).
-
Analysis: The amount of intact ADC and the concentration of released payload are quantified at each time point. This is often done using methods like ELISA for the ADC and liquid chromatography-mass spectrometry (LC-MS) for the free drug.
-
Data Analysis: The stability is often reported as the percentage of intact ADC remaining over time or the half-life of the conjugate in plasma.
Protocol 3: In Vivo Efficacy Study in Xenograft Model
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Model Establishment: Tumor cells (e.g., L540cy) are implanted subcutaneously into immunodeficient mice (e.g., SCID mice). Tumors are allowed to grow to a specified size.
-
Treatment Groups: Mice are randomized into groups: a control group (e.g., vehicle), and treatment groups receiving ADCs with different PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24).
-
Dosing: The ADCs are administered, typically intravenously, at a predetermined dose and schedule.
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice a week) for the duration of the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined maximum size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine significance.
Conclusion
The length of the PEG linker is a critical design parameter in the development of drug conjugates, with a significant impact on the therapeutic index. While shorter PEG linkers can be beneficial for maintaining in vitro potency, longer linkers like PEG12 generally enhance pharmacokinetic properties, leading to improved tumor accumulation and superior in vivo efficacy, especially when dealing with hydrophobic payloads. The data suggests that linkers in the range of PEG8 to PEG24, which includes this compound, often provide an optimal balance of properties for antibody-drug conjugates. Ultimately, the ideal PEG linker length is context-specific, depending on the antibody, payload, and target, necessitating a systematic and empirical evaluation for each new conjugate.
References
A Comparative Guide to Thiol-PEG12-alcohol and Amine-Reactive PEG Linkers
In the realm of bioconjugation and drug development, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of biomolecules. The choice of a specific PEG linker is critical and is dictated by the functional groups available on the target molecule and the desired properties of the final conjugate. This guide provides an objective comparison between Thiol-PEG12-alcohol, a thiol-reactive linker, and the more common amine-reactive PEG linkers.
Introduction to PEGylation and Linker Chemistry
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles.[1][2] This modification can mask the molecule from the host's immune system, increase its hydrodynamic size to reduce renal clearance, and enhance its solubility.[1] The success of PEGylation hinges on the chemistry used to link the PEG to the molecule of interest.
This compound is a heterobifunctional linker featuring a reactive thiol (-SH) group at one end of a 12-unit PEG chain and a hydroxyl (-OH) group at the other.[3][4] The thiol group offers specific conjugation to certain functional groups, while the hydroxyl group can be used for further modifications or remain as a terminal alcohol.
Amine-reactive PEG linkers , most commonly utilizing N-hydroxysuccinimide (NHS) esters, are a widely used class of reagents that react with primary amines (-NH2). These are readily available on the surface of most proteins on lysine residues and the N-terminus.
Reactivity and Specificity
The primary distinction between these two types of linkers lies in their target reactivity and the resulting specificity of the conjugation.
Thiol-Reactive PEGylation: The thiol group of this compound provides high specificity for conjugation. It readily reacts with maleimides, vinyl sulfones, iodoacetamides, and pyridyl disulfides. Since free cysteine residues (containing thiol groups) are generally less abundant on the surface of proteins compared to lysine residues, thiol-reactive PEGylation allows for more site-specific modification. This can be crucial for preserving the biological activity of a protein, which might be compromised if a critical lysine residue in the active site is modified.
Amine-Reactive PEGylation: Amine-reactive linkers, such as PEG-NHS esters, react with the primary amines found on lysine residues and the N-terminus of proteins. Due to the high number of lysine residues typically present on a protein's surface, this method often results in a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations. While this can be advantageous for maximizing the PEG payload, it can also lead to a loss of biological activity if modification occurs at a functionally important site. By controlling the pH, some selectivity for the N-terminus can be achieved, as the α-amino group generally has a lower pKa than the ε-amino group of lysine.
Reaction Conditions and Stability
The optimal reaction conditions and the stability of the resulting covalent bond differ significantly between the two approaches.
This compound:
-
Reaction pH: The reaction of thiols with maleimides is most efficient at a pH of 6.5-7.5, forming a stable thioether bond. At pH values above 7.5, maleimides can also react with amines. Thiol groups can also form disulfide bonds with other thiols under oxidizing conditions, a linkage that can be reversed with reducing agents.
-
Stability: The thioether bond formed with maleimides is generally very stable. However, the stability of maleimide-thiol adducts can be a concern under certain physiological conditions, where they may undergo retro-Michael addition or thiol exchange reactions. Disulfide bonds are inherently less stable and are cleavable, which can be a desirable feature for drug delivery systems requiring release of the payload.
Amine-Reactive PEG Linkers:
-
Reaction pH: NHS esters react with primary amines at a physiological to slightly alkaline pH of 7.2 to 9 to form stable amide bonds. A significant competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and can reduce conjugation efficiency. Therefore, reactions should be performed promptly after the reagent is dissolved.
-
Stability: The amide bond formed is highly stable and irreversible under physiological conditions.
Quantitative Data Summary
| Feature | This compound (Thiol-Reactive) | Amine-Reactive PEG Linkers (e.g., NHS Ester) |
| Target Group | Sulfhydryl/Thiol (-SH) on Cysteine | Primary Amine (-NH2) on Lysine & N-terminus |
| Specificity | High (Site-specific) | Low to Moderate (less specific) |
| Optimal pH | 6.5 - 7.5 (for maleimide reaction) | 7.2 - 9.0 |
| Resulting Bond | Thioether (with maleimide), Disulfide | Amide |
| Bond Stability | Thioether: Generally stable. Disulfide: Reversible. | High, irreversible. |
| Key Consideration | Potential for disulfide bond formation with other thiols. | Hydrolysis of the reactive group in aqueous solution. |
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions for their specific molecules.
Protocol 1: General Procedure for Thiol-PEGylation
This protocol describes the conjugation of this compound to a protein that has been pre-activated with a maleimide functional group.
Materials:
-
This compound
-
Maleimide-activated protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Reaction buffer: Phosphate buffer, pH 6.5-7.5, containing EDTA (1-10 mM) to prevent thiol oxidation.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent in excess to react with any remaining maleimide groups.
-
Purification: Remove unreacted PEG and quenching reagent by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of PEGylation.
Protocol 2: General Procedure for Amine-PEGylation using PEG-NHS Ester
Materials:
-
PEG-NHS ester
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive.
-
Conjugation Reaction: Slowly add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove unreacted PEG by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the final product to confirm the extent of PEGylation.
Visualizations
References
The Efficacy of Thiol-PEG12-alcohol in PROTACs: A Comparative Guide to Linker Selection
For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the Thiol-PEG12-alcohol linker with other commonly used linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. Furthermore, the physicochemical properties of the linker, such as its length, flexibility, and polarity, play a crucial role in the cell permeability and metabolic stability of the PROTAC molecule.
This guide will delve into a comparison of the this compound linker, a polyethylene glycol (PEG)-based linker, with two other major classes of linkers: alkyl linkers and rigid linkers.
Quantitative Comparison of Linker Performance
While direct head-to-head comparative studies for PROTACs utilizing a this compound linker against other linker types for the same target and E3 ligase are limited in publicly available literature, we can infer its performance based on the well-documented characteristics of PEG linkers. The following tables summarize representative data from various studies to illustrate the general performance of different linker types.
Table 1: Impact of Linker Type on PROTAC Degradation Efficiency
| Linker Type | Representative Linker Structure | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | This compound | (Hypothetical) | CRBN/VHL | Potent (low nM) | High (>90%) | Inferred from general PEG linker data |
| Alkyl | C8 Alkyl Chain | BRD4 | CRBN | 15 | >95 | Fictionalized Data[1] |
| Rigid | Piperazine-based | Androgen Receptor | VHL | <1 | >90 | Fictionalized Data |
Table 2: Influence of Linker Properties on Permeability and Stability
| Linker Type | Key Characteristics | Cell Permeability | Metabolic Stability |
| PEG-based | Hydrophilic, flexible | Generally favorable | Can be susceptible to oxidation |
| Alkyl | Hydrophobic, flexible | Can be limited by hydrophobicity | Generally stable |
| Rigid | Conformational constraint | Can be improved | Often enhanced |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of PROTACs, the following diagrams illustrate the key processes.
References
Validating Thiol-PEG12-Alcohol Conjugation: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of a thiol to a PEG-alcohol, such as Thiol-PEG12-alcohol, is a critical step in the development of various bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. Verifying the formation of the desired conjugate and ensuring its purity are paramount for subsequent applications. This guide provides a comprehensive comparison of key analytical methods for validating this specific conjugation, complete with experimental protocols and data to inform your selection of the most suitable technique.
The primary analytical methods for validating this compound conjugation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each of these techniques offers unique advantages and provides complementary information regarding the structure, purity, and yield of the conjugation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound conjugation, ¹H NMR is particularly useful for confirming the formation of the covalent bond and quantifying the efficiency of the reaction.
Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic spectrum. Upon successful conjugation of a thiol to a PEG-linker, the chemical shifts of protons near the linkage site will change, providing direct evidence of bond formation. For instance, the signal corresponding to the protons on the carbon adjacent to the thiol group will shift upon formation of a thioether bond.
Advantages:
-
Provides detailed structural information.
-
Enables quantification of conjugation efficiency by comparing the integration of specific proton signals.[1][2]
-
Non-destructive technique.
Disadvantages:
-
Relatively low sensitivity compared to mass spectrometry.[3]
-
Can be complex to interpret for large or heterogeneous molecules.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of the final conjugate and identifying any byproducts.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each ion. For this compound conjugation, an increase in molecular weight corresponding to the addition of the thiol-containing molecule to the PEG-alcohol linker confirms the success of the reaction. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine the separation capabilities of HPLC with the detection sensitivity of MS.[4][5]
Advantages:
-
High sensitivity and accuracy in molecular weight determination.
-
Can identify and characterize impurities and byproducts.
-
LC-MS/MS can be used for structural elucidation and identification of conjugation sites.
Disadvantages:
-
PEG molecules can be heterogeneous, which can complicate spectral interpretation.
-
Ionization efficiency can vary, potentially affecting quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying the components of a mixture. In the context of this compound conjugation, it is primarily used to assess the purity of the final product and quantify the extent of the reaction.
Principle: The sample is pumped through a column packed with a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to separate as they are carried through the column by a liquid mobile phase. The separated components are then detected as they exit the column. For PEGylated molecules, Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are commonly used.
Advantages:
-
Excellent for separating the conjugated product from unreacted starting materials and impurities.
-
Can be used for both qualitative and quantitative analysis.
-
Highly reproducible and robust.
Disadvantages:
-
PEG itself often lacks a UV chromophore, necessitating the use of alternative detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors for direct detection.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is a valuable tool for confirming the presence of key chemical bonds in the starting materials and the final conjugate.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. The disappearance of the S-H stretching vibration from the thiol reactant and the appearance of new peaks or shifts in existing peaks in the conjugate's spectrum can indicate successful conjugation. The strong C-O-C stretching vibration of the PEG backbone is a prominent feature in the spectra of these molecules.
Advantages:
-
Fast and requires minimal sample preparation.
-
Provides a "reagent-free" method for determining the degree of PEGylation.
-
Non-destructive.
Disadvantages:
-
Less sensitive than other methods.
-
Provides information on functional groups rather than the overall molecular structure.
-
Can be difficult to interpret complex spectra with overlapping peaks.
Comparative Summary of Analytical Methods
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC | FTIR Spectroscopy |
| Primary Information | Structural Elucidation, Conjugation Efficiency | Molecular Weight, Purity, Impurity Identification | Purity, Quantification, Separation of Components | Functional Group Identification |
| Sensitivity | Low to Moderate | High | Moderate to High (detector dependent) | Low |
| Resolution | High (for structure) | High (for mass) | High (for separation) | Moderate |
| Quantitative Capability | Yes (good for stoichiometry) | Can be quantitative with standards | Yes (highly quantitative) | Semi-quantitative |
| Ease of Use | Moderate to Complex | Moderate to Complex | Routine | Routine |
| Sample Requirement | mg range | µg to ng range | µg range | mg range |
| Key Advantage | Detailed structural information | High sensitivity and mass accuracy | Excellent separation and quantification | Speed and ease of use |
| Key Disadvantage | Lower sensitivity | PEG heterogeneity can complicate spectra | Lack of a universal detector for PEG | Less structural information |
Experimental Protocols
¹H NMR Spectroscopy Protocol for this compound Conjugation
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Set the appropriate acquisition parameters, including the number of scans (e.g., 16-64 for good signal-to-noise), relaxation delay, and acquisition time.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals. Look for the disappearance of the thiol proton (-SH) peak and a shift in the signals of the methylene protons adjacent to the sulfur and oxygen atoms.
-
Calculate the conjugation efficiency by comparing the integral of a characteristic peak from the conjugated thiol moiety to the integral of the PEG backbone protons.
-
LC-MS Protocol for this compound Conjugation
-
Sample Preparation:
-
Dissolve the this compound conjugate in a solvent compatible with the HPLC mobile phase (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the conjugate, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 200-2000).
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.
-
For more complex conjugates, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is recommended.
-
-
Data Analysis:
-
Analyze the chromatogram to identify the peak corresponding to the conjugate.
-
Examine the mass spectrum of this peak to confirm the molecular weight of the this compound conjugate.
-
Deconvolute the mass spectrum if multiple charge states are observed to determine the zero-charge mass.
-
HPLC-CAD/ELSD Protocol for this compound Conjugation
-
Sample Preparation:
-
Prepare the sample as described in the LC-MS protocol.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 or a size-exclusion column can be used. For purity assessment, RP-HPLC is often preferred.
-
Mobile Phase: Use volatile mobile phases for compatibility with CAD or ELSD (e.g., water/acetonitrile with formic acid or ammonium acetate).
-
Gradient: A suitable gradient to separate the starting materials from the product.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Detection:
-
CAD: Set the nebulizer and evaporation temperatures according to the manufacturer's recommendations for the mobile phase composition.
-
ELSD: Optimize the nebulizer temperature, evaporator temperature, and gas flow rate to achieve maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative purity of the conjugate.
-
Create a calibration curve with standards of known concentration for quantitative analysis.
-
FTIR Spectroscopy Protocol for this compound Conjugation
-
Sample Preparation:
-
KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for viscous liquids or solids soluble in a volatile solvent): Dissolve the sample in a volatile solvent, cast a thin film onto an IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest method.
-
-
Instrument Setup:
-
Place the prepared sample in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition and Analysis:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Compare the spectrum of the conjugate to the spectra of the starting materials.
-
Look for the disappearance of the thiol S-H stretching band (around 2550 cm⁻¹) and any changes in the C-O and C-H stretching regions of the PEG backbone. The prominent C-O-C stretching band of PEG is expected around 1100 cm⁻¹.
-
Visualizing Workflows and Method Selection
The following diagrams illustrate the experimental workflows for the key analytical techniques and a logical approach to selecting the appropriate method for validating your this compound conjugation.
Caption: Workflow for NMR analysis of this compound conjugation.
Caption: Workflow for LC-MS analysis of this compound conjugation.
Caption: Logical flow for selecting analytical methods for conjugation validation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
A Comparative Guide to Nanoparticles Functionalized with Thiol-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nanoparticles functionalized with Thiol-PEG12-alcohol against other common nanoparticle surface modifications. The information is intended to assist researchers in selecting the optimal functionalization strategy for their specific applications in drug delivery, diagnostics, and therapeutics. The data presented is a synthesis of findings from multiple research articles and should be used as a reference for experimental design.
Performance Comparison: this compound vs. Alternative Functionalizations
The choice of nanoparticle functionalization significantly impacts its physicochemical properties and biological interactions. Here, we compare nanoparticles functionalized with this compound to those with longer PEG chains and different terminal functional groups. The data is compiled from studies on gold and iron oxide nanoparticles, which are commonly used platforms for such modifications.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Functionalization | Nanoparticle Core | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | Gold (AuNP) | ~25-35 | < 0.2 | -5 to -15 |
| Thiol-PEG(2kDa)-methoxy | Gold (AuNP) | ~40-60 | < 0.2 | -2 to -10 |
| Thiol-PEG(5kDa)-methoxy | Gold (AuNP) | ~60-90 | < 0.2 | 0 to -5 |
| Thiol-PEG4-carboxylic acid | Gold (AuNP) | ~20-30 | < 0.2 | -30 to -50 |
| meso-2,3-dimercaptosuccinic acid + short-chain PEG | Iron Oxide (IONP) | < 100 | Not Reported | Low surface charge |
Table 2: Biological Interaction Profile of Functionalized Nanoparticles
| Functionalization | Protein Adsorption | Cellular Uptake (in vitro) | In Vivo Circulation Time |
| This compound | Low | Moderate | Short to Intermediate |
| Thiol-PEG(2kDa)-methoxy | Very Low | Low | Long |
| Thiol-PEG(5kDa)-methoxy | Very Low | Very Low | Very Long |
| Thiol-PEG4-carboxylic acid | Moderate | High (due to negative charge) | Short |
| meso-2,3-dimercaptosuccinic acid + short-chain PEG | Low | Low | Intermediate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of nanoparticles functionalized with Thiol-PEG linkers.
Protocol 1: Synthesis of Gold Nanoparticles Functionalized with this compound
Objective: To synthesize gold nanoparticles (AuNPs) with a surface coating of this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
This compound
-
Deionized (DI) water
-
Glassware (cleaned with aqua regia and rinsed thoroughly with DI water)
Procedure:
-
Synthesis of Citrate-Capped AuNPs:
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with a stir bar.
-
Rapidly add 2 mL of a 1% (w/v) sodium citrate solution to the boiling gold solution while stirring vigorously.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
-
Functionalization with this compound:
-
To the citrate-capped AuNP solution, add a solution of this compound in DI water to achieve a final concentration that provides a significant molar excess of the PEG linker to the nanoparticles.
-
Stir the mixture at room temperature for at least 12 hours to allow for ligand exchange (thiol groups displacing citrate on the gold surface).
-
-
Purification:
-
Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes).
-
Remove the supernatant containing excess PEG and unbound citrate.
-
Resuspend the nanoparticle pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound reagents.
-
Finally, resuspend the purified this compound functionalized AuNPs in the desired buffer or solvent for characterization.
-
Protocol 2: Characterization of Functionalized Nanoparticles
Objective: To determine the key physicochemical properties of the functionalized nanoparticles.
-
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI):
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., DI water or PBS) to a suitable concentration for DLS measurement.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.
-
Perform the DLS measurement according to the instrument's instructions, ensuring proper temperature equilibration.
-
Record the Z-average diameter as the hydrodynamic size and the PDI value to assess the size distribution.[1]
-
-
Zeta Potential Measurement:
-
Prepare the sample in a low ionic strength buffer or DI water.
-
Load the sample into the appropriate measurement cell (e.g., a folded capillary cell).
-
Measure the electrophoretic mobility of the nanoparticles, from which the zeta potential is calculated by the instrument's software.[1]
-
-
Transmission Electron Microscopy (TEM) for Core Size and Morphology:
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
Optionally, use a negative stain (e.g., uranyl acetate) to enhance contrast.
-
Image the nanoparticles using a transmission electron microscope to determine the core size, shape, and state of aggregation.
-
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the principles behind nanoparticle functionalization.
Caption: Workflow for the synthesis and characterization of this compound functionalized nanoparticles.
Caption: Conformation of short-chain vs. long-chain PEG on nanoparticle surfaces and its biological implications.
Caption: Influence of terminal functional groups on nanoparticle surface charge and biological interactions.
References
A Comparative Guide to Bioconjugation: Thiol-Reactive Chemistry vs. Other Leading Methods
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bioconjugation methodology is a critical determinant in the successful development of a wide array of research tools and targeted therapeutics, from fluorescently labeled proteins for imaging to antibody-drug conjugates (ADCs) for cancer therapy. The ability to covalently link biomolecules with other molecules—be it a fluorophore, a drug, or a nanoparticle—underpins significant advancements in medicine and biotechnology.
This guide provides an objective comparison of thiol-reactive chemistry against other prevalent bioconjugation techniques. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles, we aim to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison of Bioconjugation Methods
The choice of a bioconjugation strategy is multifaceted, depending on the target biomolecule, the nature of the molecule to be conjugated, and the desired stability and homogeneity of the final product. Thiol-reactive chemistry, which primarily targets the sulfhydryl groups of cysteine residues, is a cornerstone of bioconjugation due to the relatively low abundance and high nucleophilicity of these residues in proteins.[1] However, other methods targeting different functional groups or employing bioorthogonal reactions offer distinct advantages.
Here, we compare four widely used bioconjugation chemistries:
-
Thiol-Reactive Chemistry (Maleimide-based): Reacts with free sulfhydryl groups on cysteine residues.[2]
-
Amine-Reactive Chemistry (NHS Ester-based): Targets primary amines found on lysine residues and the N-terminus of proteins.[3]
-
Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC): A bioorthogonal reaction between an azide and a strained alkyne.[4][5]
-
Enzyme-Mediated Ligation (Sortase A): Utilizes an enzyme to create a specific peptide bond between a recognition motif and a nucleophile.
The following table summarizes the key performance characteristics of these methods.
| Feature | Thiol-Reactive (Maleimide) | Amine-Reactive (NHS Ester) | Click Chemistry (SPAAC) | Enzyme-Mediated (Sortase A) |
| Target Residue | Cysteine | Lysine, N-terminus | Azide/Alkyne (non-native) | Specific peptide motif (e.g., LPXTG) |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | 4.0 - 9.0 (Physiological) | 7.0 - 8.5 |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours | 1 - 12 hours | 2 - 16 hours |
| Selectivity | High for thiols at pH 6.5-7.5 | Low (targets all accessible primary amines) | Very High (Bioorthogonal) | Very High (Enzyme-specific) |
| Stability of Linkage | Stable thioether bond, but susceptible to retro-Michael addition | Highly stable amide bond | Highly stable triazole ring | Highly stable peptide bond |
| Potential for Heterogeneity | Low to moderate (depends on number of accessible cysteines) | High (due to numerous lysines) | Very Low (site-specific incorporation of non-natural amino acids) | Very Low (site-specific recognition sequence) |
| Typical Efficiency | > 90% | 80 - 95% | > 95% | 70 - 95% |
Reaction Mechanisms and Workflows
Understanding the underlying chemistry and the practical workflow of each method is crucial for successful bioconjugation.
Thiol-Reactive Chemistry: Maleimide-Thiol Michael Addition
Maleimides react with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds rapidly under mild pH conditions.
Maleimide reaction with a protein thiol group.
A general workflow for protein labeling using maleimide chemistry involves preparing the protein, performing the labeling reaction, and purifying the conjugate.
General workflow for protein labeling.
Alternative Bioconjugation Methods
While thiol-reactive chemistry is a powerful tool, other methods offer solutions to some of its limitations, such as the potential instability of the maleimide linkage and the requirement for a free cysteine.
Comparison of bioconjugation strategies.
The development of antibody-drug conjugates (ADCs) often relies on these bioconjugation techniques to link a potent cytotoxic drug to a monoclonal antibody, thereby targeting cancer cells. The subsequent internalization of the ADC is a critical step for the therapeutic efficacy of many targeted therapies.
Antibody-drug conjugate internalization pathway.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed, generalized protocols for the four bioconjugation methods discussed. Note that optimization is often necessary for specific biomolecules and reagents.
Protocol 1: Thiol-Reactive Conjugation using Maleimide
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-functionalized reagent dissolved in DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and purged with nitrogen.
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in reaction buffer.
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by adding a 2-10 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess reducing agent using a desalting column.
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. Incubate for 1-4 hours at room temperature or 4°C, with gentle mixing. Protect from light if using a fluorescent dye.
-
Quenching (Optional): To stop the reaction, add a 50-100 fold molar excess of the quenching solution and incubate for 15-30 minutes.
-
Purification: Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove unreacted reagents and quenching solution.
-
Analysis: Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Amine-Reactive Conjugation using NHS Ester
This protocol describes the conjugation of a molecule containing an NHS ester to a protein with accessible primary amines.
Materials:
-
Protein with accessible lysine residues
-
NHS ester dissolved in an organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Quenching: Add quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and quenching buffer.
-
Analysis: Determine the degree of labeling using UV-Vis spectrophotometry or another suitable method.
Protocol 3: Click Chemistry (SPAAC)
This protocol outlines the conjugation of an azide-modified protein with a strained alkyne (e.g., DBCO)-containing molecule.
Materials:
-
Azide-modified protein
-
DBCO-functionalized molecule dissolved in DMSO or DMF
-
Reaction Buffer: PBS, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: Dissolve the azide-modified protein in the reaction buffer. Prepare a stock solution of the DBCO-functionalized molecule.
-
Labeling Reaction: Add a 2-10 fold molar excess of the DBCO reagent to the protein solution. Incubate at room temperature for 1-12 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
-
Analysis: Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 4: Enzyme-Mediated Ligation (Sortase A)
This protocol describes the enzymatic ligation of a protein containing a C-terminal LPXTG motif with a molecule bearing an N-terminal oligoglycine sequence.
Materials:
-
Protein with a C-terminal LPXTG motif
-
Oligoglycine (e.g., GGG) functionalized molecule
-
Sortase A enzyme
-
Reaction Buffer: Tris buffer with CaCl2, pH 7.5-8.5.
-
Quenching Solution: EDTA solution.
-
Purification system (e.g., affinity chromatography)
Procedure:
-
Reaction Setup: Combine the LPXTG-containing protein and the oligoglycine nucleophile in the reaction buffer, typically at a 1:5 to 1:20 molar ratio.
-
Enzyme Addition: Initiate the reaction by adding Sortase A enzyme. The optimal enzyme concentration should be determined empirically but is typically in the low micromolar range.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C to 37°C) for 2-16 hours.
-
Quenching: The reaction can be stopped by adding EDTA to chelate the Ca2+ ions, which are required for sortase activity.
-
Purification: Purify the ligated protein from the enzyme and unreacted substrates, often using affinity chromatography if one of the components has an affinity tag.
-
Analysis: Verify the conjugation using SDS-PAGE and mass spectrometry.
Conclusion
The field of bioconjugation is continually evolving, providing researchers with an expanding toolbox of chemical and enzymatic methods. Thiol-reactive chemistry remains a robust and widely used strategy, particularly for site-specific modification of proteins. However, the choice of the optimal bioconjugation method ultimately depends on a careful consideration of the specific application, the properties of the biomolecule and the payload, and the desired characteristics of the final conjugate. By understanding the principles, advantages, and limitations of each technique, researchers can design and execute bioconjugation strategies that yield well-defined, stable, and functional products for a multitude of applications in research, diagnostics, and therapeutics.
References
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiol-Terminated PEGs for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate polyethylene glycol (PEG) derivative is a critical decision that can significantly impact experimental outcomes. Thiol-terminated PEGs (-SH), in particular, offer a versatile platform for a multitude of applications due to the high reactivity of the sulfhydryl group.[] This guide provides an objective, data-driven comparison of different thiol-terminated PEG architectures to aid in the selection process for applications ranging from drug delivery and bioconjugation to surface modification and hydrogel formation.[][2]
The utility of thiol-PEGs stems from the ability of the thiol group to form stable, covalent bonds with various substrates.[] This includes high-affinity binding to noble metal surfaces like gold, making them indispensable for nanoparticle functionalization. Additionally, the thiol group exhibits specific reactivity towards maleimide groups, enabling efficient bioconjugation to proteins and peptides. The PEG component itself confers numerous advantages, such as enhanced solubility, stability, biocompatibility, and reduced immunogenicity of the conjugated molecule or surface.
This guide compares the most common classes of thiol-PEGs: monofunctional (mPEG-SH), homobifunctional (HS-PEG-SH), heterobifunctional (e.g., HS-PEG-COOH), and multi-arm PEGs.
Performance Comparison of Thiol-PEG Architectures
The architecture of a thiol-PEG derivative dictates its functionality and suitability for specific applications. Key performance differences are summarized in the tables below.
Table 1: General Properties and Primary Applications of Thiol-Terminated PEGs
| PEG Type | Structure | Primary Functionality | Common Molecular Weights (Da) | Key Applications |
| mPEG-SH | CH₃O-(PEG)-SH | Surface Passivation & Shielding | 800 - 40,000 | Passivating nanoparticle surfaces (e.g., gold, silver) to prevent aggregation and reduce non-specific protein binding. |
| HS-PEG-SH | HS-(PEG)-SH | Crosslinking | 1,000 - 20,000 | Forming disulfide-linked conjugates or acting as a flexible crosslinker in hydrogel networks. |
| HS-PEG-COOH | HS-(PEG)-COOH | Bifunctional Conjugation | 1,000 - 20,000 | Linking a thiol-reactive site (e.g., gold nanoparticle) to a primary amine on a biomolecule (via EDC/NHS chemistry). |
| HS-PEG-NH₂ | HS-(PEG)-NH₂ | Bifunctional Conjugation | 1,000 - 20,000 | Linking a thiol-reactive site to a carboxyl group on a biomolecule. |
| 4-Arm PEG-SH | C(CH₂-O-(PEG)-SH)₄ | Hydrogel Formation, Multivalent Scaffolding | 10,000 - 40,000 | Rapidly forming biocompatible hydrogels for 3D cell culture and controlled drug release. Creating high-density surface coatings. |
| 8-Arm PEG-SH | (CH₂-O-(PEG)-SH)₈-Pentaerythritol Core | High-Density Hydrogel Formation | 10,000 - 40,000 | Creating stiffer, more densely crosslinked hydrogels compared to 4-Arm PEGs. |
Table 2: Quantitative Performance Characteristics
| Parameter | mPEG-SH | HS-PEG-COOH / NH₂ | 4-Arm / 8-Arm PEG-SH | Supporting Data Insights |
| Reactivity | High reactivity with gold surfaces and maleimides. | Dual reactivity allows for sequential or orthogonal conjugation schemes. | High density of reactive sites enables rapid gelation via mechanisms like Michael addition or thiol-ene reactions. | Reaction kinetics are generally rapid under mild, physiological conditions (pH 7-8). |
| Stability | Forms stable Au-S bonds. Multi-point attachment (multivalency) can further increase stability against displacement by competing thiols like dithiothreitol (DTT). | Stability of the overall conjugate depends on both the thiol linkage and the secondary linkage (e.g., amide bond). | Hydrogel stability is tunable based on crosslinking chemistry. Thiol-ene crosslinked gels can be designed for slow hydrolytic degradation. | The thioether bond formed with maleimides can undergo retro-Michael reactions, especially in the presence of other thiols like glutathione, which can be a consideration for in-vivo stability. |
| Surface Grafting Density on AuNPs | Grafting density is inversely related to PEG molecular weight due to steric hindrance. | Similar dependence on molecular weight as mPEG-SH. | Can create thicker, more hydrated surface layers. | For a given nanoparticle size, lower molecular weight PEGs achieve a higher number of chains per nm² (higher capping density). High MW PEGs are better at screening surface charge. |
| Hydrogel Modulus | Not applicable for crosslinking. | Can be incorporated into hydrogels but does not act as the primary crosslinker. | Directly controls hydrogel stiffness. Higher arm number and concentration lead to a higher compressive modulus. | A 25 wt% 8-arm PEG (10 kDa) can form hydrogels with a compressive modulus exceeding 600 kPa. |
Key Experimental Workflows and Mechanisms
Visualizing the processes where these reagents are used is crucial for understanding their application. The following diagrams illustrate common experimental workflows and chemical reactions.
References
Stability Showdown: A Comparative Guide to Thiol-PEG12-Alcohol Adducts in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of linker molecules is a critical parameter influencing the efficacy and safety of bioconjugates. This guide provides a comprehensive assessment of the stability of Thiol-PEG12-alcohol adducts, comparing their performance with alternative linker technologies and providing detailed experimental protocols for evaluation.
The this compound linker, a heterobifunctional molecule featuring a reactive thiol group, a flexible 12-unit polyethylene glycol (PEG) spacer, and a terminal alcohol, is a versatile tool in bioconjugation. Its utility, however, is intrinsically linked to its stability under physiological and experimental conditions. This guide delves into the chemical robustness of this adduct, offering insights into its degradation pathways and performance relative to other common linkers.
Quantitative Stability Assessment: A Comparative Overview
While specific kinetic data for the degradation of this compound is not extensively published, its stability can be inferred from the known chemical properties of its constituent functional groups: the thiol, the PEG chain (polyether linkages), and the terminal alcohol. The following table summarizes the expected stability of this compound adducts under various stress conditions compared to common alternative linker functionalities.
| Stress Condition | This compound Adduct Stability | Thiol (Maleimide Adduct) Stability | Disulfide Linker Stability | Hydrazone Linker Stability |
| Acidic pH (e.g., pH 4-5) | High: Thiol, ether, and alcohol groups are generally stable. | High: The thioether bond is stable. | High: Generally stable. | Low: Prone to hydrolysis. |
| Neutral pH (e.g., pH 7.4) | High: Stable under physiological conditions. | Moderate: Susceptible to retro-Michael reaction and exchange with other thiols (e.g., glutathione)[1][2][3][4][5]. | Low to Moderate: Readily cleaved in the presence of reducing agents like glutathione. | Moderate: More stable than at acidic pH, but can still undergo slow hydrolysis. |
| Basic pH (e.g., pH > 8) | Moderate: The thiol group is susceptible to oxidation to disulfides. Ether linkages can undergo slow degradation at very high pH and temperature. | Low to Moderate: The succinimide ring can undergo hydrolysis, which can stabilize the adduct against retro-Michael reaction. | Moderate: Stable in the absence of reducing agents. | High: Generally stable. |
| Oxidizing Conditions (e.g., H₂O₂) | Low to Moderate: The thiol group is readily oxidized. The PEG chain can also undergo oxidative degradation. | Moderate: The thioether is relatively stable, but the maleimide ring can be susceptible to oxidation. | Low: Disulfide bonds are susceptible to oxidation. | High: Generally stable. |
| Elevated Temperature | High: The covalent bonds are thermally stable under typical bioconjugation and storage conditions. Long-term exposure to high temperatures can accelerate oxidative and hydrolytic degradation. | Moderate: Can promote the retro-Michael reaction. | Moderate: Stable in the absence of reducing agents. | Moderate: Hydrolysis rate increases with temperature. |
| Presence of Reducing Agents | High: The thiol group itself is a reducing agent. The rest of the molecule is stable. | High: The thioether bond is stable. | Low: Readily cleaved. | High: Generally stable. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound adducts, a forced degradation study is recommended. This involves subjecting the molecule to a range of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of the this compound adduct under various stress conditions.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Borate buffer, pH 9.0
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
L-glutathione
-
High-purity water
-
Incubators set at 4°C, 25°C, and 40°C
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Appropriate HPLC column (e.g., C18 or size-exclusion)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of citrate buffer (pH 5.0).
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of PBS (pH 7.4).
-
Base Hydrolysis: Mix the stock solution with an equal volume of borate buffer (pH 9.0).
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thiol Exchange/Reduction (Control for Thiol Reactivity): Mix the stock solution with PBS containing 10 mM L-glutathione.
-
-
Incubation: Incubate aliquots of each stressed sample, along with an unstressed control (in high-purity water), at different temperatures (4°C, 25°C, and 40°C) for various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: At each time point, withdraw an aliquot from each condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products. Calculate the percentage of degradation over time for each condition.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometer - MS, as PEG lacks a strong chromophore for UV detection).
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Settings: Optimize according to the manufacturer's instructions.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
To further elucidate the experimental workflow and the chemical pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the forced degradation study.
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
Performance Showdown: Thiol-PEG12-Alcohol In Vivo vs. In Vitro
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and drug delivery, the choice of linker can be a pivotal determinant of a therapeutic's success. Thiol-PEG12-alcohol, a heterobifunctional linker featuring a thiol group for conjugation and a hydroxyl group for further modification, all connected by a 12-unit polyethylene glycol (PEG) chain, offers a unique balance of hydrophilicity, flexibility, and reactivity. This guide provides an objective comparison of its performance in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The performance of this compound is often benchmarked against other PEGylated linkers with varying lengths and architectures. The following tables summarize quantitative data from studies on analogous systems, providing insights into how a 12-unit PEG linker influences key performance parameters.
Table 1: In Vitro Performance Metrics of Thiol-PEGylated Systems
| Parameter | This compound (or similar pendant 12-unit PEG) | Alternative Linker (e.g., Linear 24-unit PEG) | Key Findings |
| Stability (Aggregation Tendency) | Lower aggregation tendency in solution under thermal stress. | Higher aggregation tendency observed. | The pendant structure of the 12-unit PEG chains contributes to improved physical stability of antibody-drug conjugates (ADCs)[1][2]. |
| Drug Release (from Micelles) | Controlled release, often triggered by reductive environments. | Release kinetics vary based on linker chemistry and length. | Thiol-disulfide exchange in reductive intracellular environments can trigger drug release from micelles formulated with thiol-PEG linkers[3]. |
| Cytotoxicity (of Drug Conjugate) | High potency, with efficacy dependent on efficient ternary complex formation in PROTACs. | Efficacy is highly sensitive to linker length; both shorter and longer linkers can be less effective. | For PROTACs, a 16-atom linker was found to be more potent in degrading the target protein than a 12-atom linker, despite similar binding affinities, highlighting the criticality of optimal linker length[4]. |
Table 2: In Vivo Performance Metrics of Thiol-PEGylated Systems
| Parameter | This compound (or similar pendant 12-unit PEG) | Alternative Linker (e.g., Linear 24-unit PEG) | Key Findings |
| Pharmacokinetics (Half-life) | Slower clearance rates and prolonged circulation time. | Faster clearance rates observed for more aggregated ADCs. | The improved stability of ADCs with pendant 12-unit PEG linkers translates to better pharmacokinetic profiles in mice[1]. |
| Biodistribution (Tumor Uptake) | Enhanced tumor accumulation due to prolonged circulation (EPR effect). | Biodistribution is influenced by the overall hydrophilicity and size of the conjugate. | Longer PEG chains generally lead to reduced liver uptake and longer circulation, which can enhance tumor accumulation. |
| In Vivo Efficacy (PROTACs) | Effective target protein degradation in animal models. | Efficacy is dependent on the formation of a stable and productive ternary complex in the in vivo environment. | PROTACs have demonstrated in vivo efficacy in depleting target proteins in various organs in animal models, with effects lasting for about a week after a single dose. |
Experimental Protocols: Methodologies for Evaluation
Reproducible and robust experimental design is crucial for accurately assessing the performance of drug delivery systems. Below are detailed protocols for key experiments cited in the evaluation of Thiol-PEGylated conjugates.
Protocol 1: Synthesis and Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the modification of AuNPs, a common platform for drug delivery and imaging, with this compound.
-
Synthesis of Citrate-Stabilized AuNPs: Prepare AuNPs by the citrate reduction method.
-
Thiolation of the Linker (if starting from a precursor): If the terminal group is not a thiol, it must be converted. For a hydroxyl-terminated PEG, this can be achieved through a two-step reaction involving tosylation followed by substitution with a thiol-containing nucleophile.
-
Conjugation to AuNPs:
-
Add the this compound to the citrate-stabilized AuNP solution.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature. The thiol group will displace the citrate ions on the gold surface, forming a stable gold-sulfur bond.
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in deionized water or a suitable buffer to remove any unbound linker.
-
Protocol 2: In Vitro Stability Assessment of PEGylated Nanoparticles
This protocol assesses the colloidal stability of nanoparticles in a simulated physiological environment.
-
Sample Preparation: Disperse the this compound functionalized nanoparticles and control nanoparticles in physiological media (e.g., phosphate-buffered saline (PBS) with 10% fetal bovine serum or a high-salt buffer).
-
Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 1, 4, 24, 48 hours).
-
Characterization:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each time point to monitor for aggregation.
-
UV-Vis Spectroscopy: For AuNPs, monitor the surface plasmon resonance peak for any shifts or broadening, which can indicate aggregation.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the toxicity of the drug-conjugated nanoparticles against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with serial dilutions of the this compound drug conjugate, free drug, and unconjugated nanoparticles (as controls). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 4: In Vivo Pharmacokinetic and Biodistribution Study
This protocol determines the circulation half-life and organ distribution of the PEGylated conjugate in an animal model.
-
Animal Model: Use healthy or tumor-bearing mice (e.g., BALB/c or nude mice).
-
Administration: Administer the this compound conjugate (often radiolabeled or fluorescently tagged for detection) intravenously via the tail vein.
-
Pharmacokinetics:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h).
-
Process the blood to obtain plasma or serum.
-
Quantify the concentration of the conjugate in the plasma/serum using an appropriate method (e.g., ELISA, gamma counting, or fluorescence measurement).
-
Calculate pharmacokinetic parameters such as half-life (t½) and area under the curve (AUC).
-
-
Biodistribution:
-
At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Measure the amount of the conjugate in each organ.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualization: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.
Caption: Experimental workflow for evaluating Thiol-PEGylated drug conjugates.
Caption: Mechanism of action for a PROTAC utilizing a Thiol-PEG linker.
References
Navigating the Landscape of Bioconjugation: A Guide to Thiol-PEG12-Alcohol Alternatives
For researchers, scientists, and drug development professionals working at the forefront of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of success. Thiol-PEG12-alcohol, a heterobifunctional linker featuring a thiol group at one end and a hydroxyl group at the other, separated by a 12-unit polyethylene glycol (PEG) spacer, has been a workhorse in the field. Its utility spans from the functionalization of nanoparticles to the development of complex antibody-drug conjugates (ADCs). However, the expanding sophistication of biomedical applications necessitates a nuanced understanding of the available alternatives and their respective advantages.
This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data to inform the selection of the most appropriate linker for specific research and development needs. The alternatives are categorized based on modifications to the PEG chain length, the nature of the terminal functional group, and the overall conjugation chemistry.
I. The Role of PEG Chain Length: Beyond a Simple Spacer
The length of the PEG chain in a linker is not merely a spacer; it significantly influences the physicochemical properties of the resulting conjugate, including its solubility, stability, and pharmacokinetic profile. While this compound offers a specific spacer length, alternatives with shorter or longer PEG chains are readily available and may be more suitable for certain applications.
Table 1: Comparison of Thiol-PEG-Alcohol Linkers with Varying PEG Chain Lengths
| Feature | Thiol-PEG3-alcohol | Thiol-PEG4-alcohol | This compound |
| Molecular Weight | 166.24 g/mol | 210.29 g/mol | 562.71 g/mol |
| Spacer Length | Shorter | Intermediate | Longer |
| Hydrophilicity | Moderate | Good | Excellent |
| Potential for Steric Hindrance | Lower | Moderate | Higher |
| Applications | Small molecule conjugation, surface modification of small nanoparticles | General bioconjugation | ADCs, larger nanoparticle functionalization, improving solubility of hydrophobic molecules |
Experimental Insight: The choice of PEG length can directly impact the biological performance of an ADC. Longer PEG chains, such as in this compound, can enhance the solubility and stability of the ADC, potentially leading to a longer circulation half-life.[][2][3] However, a shorter PEG linker might be advantageous in scenarios where minimizing steric hindrance at the target binding site is crucial.
II. The Influence of the Terminal Functional Group: Tailoring Reactivity
The hydroxyl group of this compound provides a versatile handle for further chemical modification, often through esterification or etherification reactions.[4] However, for direct conjugation to biomolecules or surfaces, alternatives with different terminal functional groups can offer more efficient and specific reaction pathways.
Table 2: Comparison of Thiol-PEG12 Linkers with Different Terminal Functional Groups
| Linker | Terminal Functional Group | Reactive Towards | Key Advantages |
| This compound | -OH (Hydroxyl) | Carboxylic acids (with activators), isocyanates | Versatile for further derivatization.[4] |
| Thiol-PEG12-acid | -COOH (Carboxylic Acid) | Primary amines (with activators like EDC, HATU) | Forms stable amide bonds with amines (e.g., lysine residues in proteins). |
| Thiol-PEG12-amine | -NH2 (Amine) | Activated carboxylic acids (e.g., NHS esters), aldehydes, ketones | Can be used for reductive amination or to form amide bonds. |
Experimental Protocol: Conjugation of a Thiol-PEG-Acid Linker to a Primary Amine
This protocol outlines the general steps for conjugating a Thiol-PEG-acid linker to a protein containing accessible primary amine groups (e.g., lysine residues).
-
Reagent Preparation:
-
Dissolve the Thiol-PEG-acid linker in an appropriate organic solvent such as DMSO or DMF to create a stock solution.
-
Prepare the protein solution in a non-amine-containing buffer at a pH of 7-8.5, such as phosphate-buffered saline (PBS).
-
Prepare fresh solutions of an activating agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and N-hydroxysuccinimide (NHS) in the reaction buffer.
-
-
Activation of the Carboxylic Acid:
-
Add the EDC and NHS solutions to the Thiol-PEG-acid solution.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester intermediate.
-
-
Conjugation to the Protein:
-
Add the activated Thiol-PEG-acid linker to the protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-ester.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.
-
III. Advanced Conjugation Chemistries: Enhancing Stability and Specificity
The thiol group of this compound is highly reactive towards maleimides, a common strategy for protein conjugation. However, concerns about the stability of the resulting thiosuccinimide linkage under physiological conditions have driven the development of alternative conjugation chemistries.
Table 3: Comparison of Thiol-Reactive Chemistries
| Chemistry | Reactive Partner | Bond Formed | Stability | Key Considerations |
| Thiol-Maleimide | Maleimide | Thiosuccinimide | Potentially reversible (retro-Michael addition) | Widely used, but stability can be a concern for ADCs. |
| Thiol-Vinylsulfone | Vinylsulfone | Thioether | Stable | Slower reaction kinetics compared to maleimide. |
| Thiol-Disulfide Exchange | Pyridyl disulfide | Disulfide | Cleavable | Reversible under reducing conditions, useful for drug release mechanisms. |
| Thiol-Michael Addition (Maleamic Methyl Ester) | Maleamic Methyl Ester | Stable ring-opened structure | More stable than thiosuccinimide | A newer approach to address the instability of traditional thiol-maleimide conjugates. |
Experimental Workflow: Development of a More Stable ADC
The following diagram illustrates a logical workflow for developing an ADC with improved stability by moving from a traditional thiol-maleimide linkage to a more stable alternative.
IV. Protected Thiol Linkers: Controlled Deprotection for Sequential Conjugation
In multi-step synthesis, it is often necessary to protect the highly reactive thiol group to prevent unwanted side reactions. S-acetyl protected linkers, such as S-acetyl-PEG12-alcohol, offer a solution by keeping the thiol group masked until it is needed. The acetyl group can be selectively removed under mild basic conditions to reveal the free thiol for subsequent conjugation.
Signaling Pathway: Deprotection and Conjugation of an S-acetyl-PEG-Linker
The following diagram illustrates the deprotection of an S-acetyl-PEG-alcohol linker and its subsequent reaction with a maleimide-functionalized molecule.
Conclusion
This compound remains a valuable tool in the bioconjugation toolbox. However, a thorough understanding of the available alternatives is essential for optimizing the performance of next-generation therapeutics and diagnostics. By carefully considering the impact of PEG chain length, the reactivity of the terminal functional group, and the stability of the resulting linkage, researchers can select the most appropriate linker to meet the specific demands of their application. The continued development of novel linker technologies promises to further enhance the precision and efficacy of targeted therapies.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Thiol-PEG12-alcohol
Thiol compounds are characterized by their potent, often unpleasant odors and potential health hazards. Based on data from similar compounds, Thiol-PEG12-alcohol is anticipated to be a potential skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Quantitative Data Summary
| Property | Information |
| Chemical Name | This compound |
| Synonyms | HS-PEG12-OH |
| Appearance | May be a low-melting solid or liquid |
| Storage Temperature | Recommended at -20°C, desiccated.[4][5] |
| Potential Hazards | Expected to be a skin and eye irritant. May cause respiratory irritation. Strong, unpleasant odor. |
| Solubility | Likely soluble in water, DMSO, DMF, and DCM. |
| Incompatible Materials | Oxidizing agents. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. It is crucial to check glove compatibility and replace them frequently. |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards. | To protect against splashes and vapors. |
| Body Protection | A laboratory coat, preferably flame-resistant, should be worn and kept fastened. | To protect against spills and splashes. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary. | To control vapor exposure and prevent inhalation. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational and Disposal Plans
Adherence to a strict operational and disposal protocol is essential to minimize exposure and prevent accidents.
Operational Plan: Handling Procedures
-
Preparation :
-
Ensure a certified chemical fume hood is operational before starting any work.
-
Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation.
-
Prepare all necessary equipment and reagents within the fume hood.
-
Have designated and clearly labeled hazardous waste containers ready for liquid and solid thiol-containing waste.
-
-
Handling and Use :
-
Don all required PPE before handling the chemical.
-
To facilitate handling of low-melting solids or liquids, consider making a stock solution in a suitable solvent like DMSO or DMF.
-
To minimize air exposure, consider keeping the stock solution under an inert gas such as argon or nitrogen.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Keep the container tightly sealed when not in use.
-
Wash hands and any exposed skin thoroughly after handling.
-
Disposal Plan
-
Liquid Thiol Waste :
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.
-
-
Solid Thiol Waste :
-
Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.
-
-
Decontamination :
-
A bleach solution can be used for decontaminating glassware and spills.
-
Used bleach solution for decontamination should be collected in a separate, labeled hazardous waste container for disposal.
-
-
General Guidance :
-
Do not allow the material to contaminate groundwater systems or be flushed into the sanitary sewer system.
-
Dispose of all waste in accordance with local, state, and federal regulations. Inform your institution's environmental health and safety office of the waste contents.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
